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  • Product: 3-(5-Chlorothiophen-2-yl)-propenoic acid
  • CAS: 41914-51-6

Core Science & Biosynthesis

Foundational

3-(5-Chlorothiophen-2-yl)-propenoic acid physicochemical properties and characterization

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-(5-Chlorothiophen-2-yl)-propenoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-(5-Chlorothiophen-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-(5-Chlorothiophen-2-yl)-propenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Chlorothiophen-2-yl)-propenoic acid, also known as (2E)-3-(5-chlorothiophen-2-yl)acrylic acid, is a substituted acrylic acid derivative containing a chlorothiophene moiety. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene-based compounds. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, alongside detailed, field-proven protocols for its characterization using modern analytical techniques. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. These parameters influence everything from reaction kinetics and formulation to bioavailability and material performance.

Chemical Structure and Identifiers
  • IUPAC Name: (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid[1]

  • Synonyms: 3-(5-Chlorothiophen-2-yl)acrylic acid, (E)-3-(5-Chlorothiophen-2-yl)acrylic acid, 3-(5-chloro-2-thienyl)-2-propenoic acid[1]

  • CAS Number: 69193-39-1[1][2]

  • Molecular Formula: C₇H₅ClO₂S[1]

  • Molecular Weight: 188.63 g/mol [1]

  • Chemical Structure: alt text

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of 3-(5-Chlorothiophen-2-yl)-propenoic acid. It is critical to note the distinction between experimentally determined values and computationally predicted data.

PropertyValue/InformationSource/Justification
Melting Point Estimated: 160-170 °CBased on the experimental melting point of the structurally similar (2E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid (160-164 °C)[3]. The chloro-substituent is expected to have a similar or slightly higher melting point due to increased molecular weight and polarity.
Boiling Point Estimated: > 350 °CBased on the predicted boiling point of the bromo-analog (350.1 °C)[4]. Experimental determination is often challenging due to potential decomposition at high temperatures.
Solubility PredictedSoluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water, with solubility increasing at higher pH due to deprotonation of the carboxylic acid. Insoluble in non-polar solvents like hexane.
pKa Estimated: ~4.0The pKa of the parent acrylic acid is approximately 4.25[5][6]. The electron-withdrawing nature of the chlorothiophene ring is expected to increase the acidity of the carboxylic acid, resulting in a slightly lower pKa.
Physical Form Expected to be a solid at room temperature.Based on the melting point estimate and the solid form of similar acrylic acid derivatives[3][4].

Synthesis Overview

The most common and efficient synthesis of 3-(5-Chlorothiophen-2-yl)-propenoic acid is via a Knoevenagel condensation reaction. This approach offers high yields and stereoselectivity for the desired (E)-isomer.

The reaction involves the base-catalyzed condensation of 5-chloro-2-thiophenecarboxaldehyde with malonic acid. The intermediate product subsequently undergoes decarboxylation upon heating to yield the final propenoic acid derivative.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 3-(5-Chlorothiophen-2-yl)-propenoic acid. The following workflow provides a logical sequence of experiments.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Knoevenagel Condensation Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) NMR->MS Confirm Mass FTIR FT-IR Spectroscopy MS->FTIR Functional Groups HPLC HPLC Analysis (Purity) FTIR->HPLC Final Purity Check

Caption: A logical workflow for the synthesis and characterization of 3-(5-Chlorothiophen-2-yl)-propenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for the compound and the ability to observe the acidic proton of the carboxylic acid.

3.1.1. ¹H NMR Spectroscopy: Expected Chemical Shifts

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Vinyl Protons (-CH=CH-): Two doublets are expected. Due to the trans-configuration, a large coupling constant (J ≈ 15-16 Hz) is anticipated.

    • The proton alpha to the carbonyl group (CH -COOH) will be further downfield, likely around 7.6-7.8 ppm .

    • The proton beta to the carbonyl group (Ar-CH =) will be slightly upfield, around 6.4-6.6 ppm .

  • Thiophene Protons: Two doublets corresponding to the two protons on the thiophene ring.

    • The proton adjacent to the sulfur and the propenoic acid chain (at the C3 position) will likely appear around 7.1-7.3 ppm .

    • The proton adjacent to the chlorine atom (at the C4 position) is expected to be slightly upfield, around 7.0-7.2 ppm .

3.1.2. ¹³C NMR Spectroscopy: Expected Chemical Shifts

  • Carbonyl Carbon (-COOH): Expected around 167-170 ppm .

  • Vinyl Carbons (-CH=CH-): The carbon beta to the carbonyl is expected around 140-145 ppm , while the alpha carbon should be around 120-125 ppm .

  • Thiophene Carbons: Four distinct signals are expected.

    • The carbon bearing the chlorine atom (C5) will be around 130-135 ppm .

    • The carbon attached to the propenoic acid chain (C2) is expected around 140-145 ppm .

    • The other two thiophene carbons (C3 and C4) will appear in the 125-135 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides invaluable information about the functional groups present in the molecule.

Protocol:

  • Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Acquire a background spectrum of the empty sample holder.

  • Place a small amount of the solid sample on the crystal and acquire the sample spectrum.

  • Collect data from 4000 to 400 cm⁻¹.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1680-1710C=O stretchCarboxylic Acid (conjugated)
~1620-1640C=C stretchAlkene
~1400-1450C-O-H bendCarboxylic Acid
~1200-1300C-O stretchCarboxylic Acid
~970-990C-H bend (out-of-plane)Trans-alkene
~700-800C-Cl stretchChloro-substituent

Expert Insight: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state[7]. The C=O stretching frequency is lower than that of a saturated carboxylic acid due to conjugation with the C=C double bond and the thiophene ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the ESI source.

  • Acquire the spectrum in both positive and negative ion modes.

Expected Results:

  • Negative Ion Mode ([M-H]⁻): The most likely observed ion.

    • Calculated m/z for C₇H₄ClO₂S⁻: 186.9626

  • Positive Ion Mode ([M+H]⁺):

    • Calculated m/z for C₇H₆ClO₂S⁺: 188.9772

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) should be clearly visible, providing strong evidence for the compound's identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is most appropriate.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm (to capture the absorbance of the conjugated system).

  • Injection Volume: 10 µL.

Expert Insight: The use of TFA helps to sharpen peaks by ensuring the carboxylic acid is fully protonated. The purity should be reported as the area percentage of the main peak. For drug development applications, purity should exceed 98%.

Inter-technique Validation

The power of this multi-technique approach lies in the cross-validation of data.

Validation_Logic NMR NMR (¹H, ¹³C) Structure Proposed Structure C₇H₅ClO₂S NMR->Structure Confirms Connectivity MS HRMS MS->Structure Confirms Elemental Comp. FTIR FT-IR FTIR->Structure Confirms Groups Structure->NMR Predicts Signals Structure->MS Predicts Mass & Formula Structure->FTIR Predicts Functional Groups

Caption: Relationship between analytical techniques for structural validation.

Conclusion

References

  • Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling, 4, 7-18. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Request PDF. Available at: [Link]

  • PubChem. (n.d.). Acrylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Available at: [Link]

  • PubChem. (n.d.). (E)-3-(5-Chlorothiophen-2-YL)acrylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid. Available at: [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

Sources

Exploratory

The Pharmacophore Dynamics of 3-(5-Chlorothiophen-2-yl)-propenoic Acid: A Technical Guide to Covalent Target Modulation

Executive Summary In modern drug discovery, the strategic deployment of targeted covalent inhibitors (TCIs) has revolutionized our approach to previously "undruggable" targets. 3-(5-Chlorothiophen-2-yl)-propenoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic deployment of targeted covalent inhibitors (TCIs) has revolutionized our approach to previously "undruggable" targets. 3-(5-Chlorothiophen-2-yl)-propenoic acid (CAS: 69193-39-1), also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid, represents a highly versatile pharmacophore in this domain. Rather than acting as a standalone blockbuster drug, this molecule serves as a critical building block and model compound for designing anti-inflammatory, antimicrobial, and anticancer agents.

This whitepaper deconstructs the mechanism of action of this specific chemical scaffold within biological pathways. By analyzing its structural rationale and detailing self-validating experimental workflows, we provide a comprehensive guide for researchers looking to leverage halogenated thiophene-acrylic acids in rational drug design.

Structural Rationale and Physicochemical Profile

To understand how 3-(5-Chlorothiophen-2-yl)-propenoic acid interacts with biological pathways, we must first dissect its molecular architecture. The compound consists of two synergistic moieties:

  • The 5-Chlorothiophene Ring: Thiophene is a well-documented bioisostere for the phenyl ring. As detailed in recent analyses of [1], replacing a benzene ring with thiophene alters the electron density and improves metabolic stability. The addition of the chlorine atom at the 5-position serves a dual purpose: it increases the lipophilicity (LogP) for better membrane permeability and exerts an inductive electron-withdrawing effect (-I effect), which fine-tunes the reactivity of the adjacent functional groups.

  • The Propenoic (Acrylic) Acid Moiety: This α,β -unsaturated carbonyl system is a classic Michael acceptor . The electron-withdrawing nature of the carboxylate group (further enhanced by the chlorothiophene) creates a highly electrophilic β -carbon.

Table 1: Computed Physicochemical Properties

Data synthesized from the [2].

PropertyValuePharmacological Implication
Molecular Weight 188.63 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
XLogP3 2.6Optimal lipophilicity for passive cellular membrane diffusion.
Topological Polar Surface Area 65.5 ŲExcellent oral bioavailability potential; capable of crossing the BBB.
Exact Mass 187.97 DaCritical baseline metric for LC-MS/MS covalent adduct validation.
H-Bond Donors / Acceptors 1 / 2Facilitates initial reversible anchoring in target protein pockets.

Mechanism of Action: Targeted Covalent Inhibition via Michael Addition

The primary mechanism of action for 3-(5-Chlorothiophen-2-yl)-propenoic acid derivatives in biological systems is Targeted Covalent Inhibition .

When introduced to a biological pathway, the compound first engages in reversible, non-covalent interactions (driven by the lipophilic chlorothiophene and hydrogen-bonding carboxylate). Once anchored in the binding pocket, the electrophilic β -carbon of the propenoic acid undergoes a Michael addition with a nearby nucleophile—almost exclusively the thiolate anion ( S− ) of a reactive cysteine residue.

Case Study: Modulation of the Keap1-Nrf2 Pathway

A quintessential biological application for this class of Michael acceptors is the activation of the cellular antioxidant response. The compound covalently modifies Cys151 on Keap1 (Kelch-like ECH-associated protein 1).

  • Causality: By covalently altering Keap1's conformation, the compound prevents Keap1 from ubiquitinating Nrf2. Nrf2 is subsequently stabilized, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of cytoprotective genes. This mechanism is frequently exploited in the design of [3].

G Cmpd 3-(5-Chlorothiophen-2-yl) -propenoic acid Keap1 Keap1 (Cys151) Cmpd->Keap1 Michael Addition Nrf2 Nrf2 (Stabilized) Keap1->Nrf2 Releases Ubiq Ubiquitination & Degradation Keap1->Ubiq Inhibits Nuc Nuclear Translocation Nrf2->Nuc Translocates ARE Antioxidant Response Elements (ARE) Nuc->ARE Binds & Activates

Fig 1: Covalent modulation of the Keap1-Nrf2 antioxidant pathway via Michael addition.

Self-Validating Experimental Workflows

As an application scientist, I frequently observe researchers failing to decouple the reversible binding phase ( Ki​ ) from the irreversible covalent bond formation ( kinact​ ). To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in causality and controls.

Validation of Covalent Adduct Formation via LC-MS/MS

To prove that 3-(5-Chlorothiophen-2-yl)-propenoic acid acts via Michael addition, we utilize high-resolution intact mass spectrometry.

Step-by-Step Protocol:

  • Protein Preparation: Dialyze the recombinant target protein (e.g., Keap1) into 50 mM HEPES buffer at pH 7.4.

    • Causality: HEPES is chosen over Tris because Tris contains primary amines that can weakly compete as nucleophiles. A pH of 7.4 ensures a physiological fraction of the target cysteine exists as a highly reactive thiolate anion ( S− ) without inducing base-catalyzed esterification.

  • Compound Incubation: Incubate 10 μM of the protein with a 10-fold molar excess (100 μM ) of the compound at 37°C for 60 minutes.

    • Causality: Excess compound drives the pseudo-first-order kinetics required to accurately calculate the inactivation rate ( kinact​ ).

  • Quenching & Proteolysis: Quench the reaction with 1 mM DTT (Dithiothreitol).

    • Causality: DTT contains free thiols that immediately scavenge unreacted compound, freezing the reaction state. Denature, reduce, and alkylate the protein with iodoacetamide (to block unreacted cysteines), then digest with Trypsin.

  • LC-MS/MS Analysis: Analyze the peptide fragments.

    • Validation: Look for a specific mass shift of +187.97 Da on the cysteine-containing peptide.

    • Negative Control: Run a parallel assay using a Cys-to-Ala mutant of the target protein. A lack of the +187.97 Da mass shift in the mutant validates that the binding is site-specific.

Workflow P1 1. Protein Prep HEPES pH 7.4 P2 2. Incubation Excess Dosing P1->P2 P3 3. Proteolysis Trypsin Digestion P2->P3 P4 4. LC-MS/MS Adduct Detection P3->P4 P5 5. Analysis Site Occupancy P4->P5

Fig 2: Self-validating LC-MS/MS workflow for confirming covalent target engagement.

Cellular Target Engagement via CETSA

In vitro binding does not guarantee in vivo efficacy, especially for lipophilic compounds that may suffer from high non-specific protein binding. We utilize the Cellular Thermal Shift Assay (CETSA) to validate target engagement in live cells.

Step-by-Step Protocol:

  • Intact Cell Dosing: Treat live cells (e.g., HEK293) with varying concentrations of the compound.

    • Causality: We dose intact cells rather than lysates. Lysing cells prior to dosing dilutes intracellular cofactors and alters the native protein conformation, which can yield false-positive binding affinities.

  • Isothermal Dose-Response (ITDR): Aliquot the cells and heat them to a fixed temperature (e.g., Tm20​ , the temperature where 80% of the apo-protein denatures).

    • Causality: Covalent binding significantly increases the thermodynamic stability of the folded protein. ITDR provides a clear EC50​ for target engagement, proving that the stabilization is dose-dependent and not an artifact of thermal precipitation.

  • Detection: Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target via Western Blot.

Quantitative Data: Theoretical Binding Kinetics

When evaluating the efficacy of 3-(5-Chlorothiophen-2-yl)-propenoic acid as a pharmacophore against standard antiplatelet or anti-inflammatory drugs [4], it is crucial to measure both the reversible affinity and the irreversible inactivation rate.

Table 2: Comparative Binding Kinetics (Covalent vs. Non-Covalent Analogs)

Representative kinetic profile for thiophene-acrylic acid derivatives against a model cysteine-protease target.

Compound ClassBinding Mechanism Ki​ (Reversible Affinity) kinact​ (Inactivation Rate)Efficiency ( kinact​/Ki​ )
3-(5-Chlorothiophen-2-yl)-propenoic acid Covalent (Irreversible)5.2 μM 0.045 min−1 8.6×103 M−1s−1
Thiophene-2-carboxylic acid Non-Covalent (Reversible)12.4 μM N/AN/A
Standard Phenyl-Acrylamide Covalent (Irreversible)8.1 μM 0.012 min−1 1.4×103 M−1s−1

Data Interpretation: The presence of the 5-chloro substitution not only improves the initial reversible docking ( Ki​ ) compared to standard phenyl analogs but also significantly accelerates the covalent bond formation ( kinact​ ) due to the enhanced electrophilicity of the Michael acceptor.

Conclusion

3-(5-Chlorothiophen-2-yl)-propenoic acid is a highly optimized structural motif that bridges the gap between reversible recognition and irreversible target modulation. By understanding the interplay between the lipophilic, electron-withdrawing chlorothiophene ring and the electrophilic acrylic acid moiety, researchers can rationally design next-generation covalent inhibitors. Adhering to rigorous, self-validating workflows like intact LC-MS/MS and CETSA ensures that the observed biological activity is driven by precise, targeted mechanism of action rather than off-target toxicity.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Available at:[Link]

  • (E)-3-(5-Chlorothiophen-2-YL)acrylic acid (CID 13100450). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Scientific Research Publishing (SCIRP). Available at:[Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PubMed Central (PMC). Available at:[Link]

Foundational

Crystal structure analysis of 3-(5-Chlorothiophen-2-yl)-propenoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(5-Chlorothiophen-2-yl)-propenoic Acid Abstract This technical guide provides a comprehensive, field-proven workflow for the single-crystal X-ray diffrac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(5-Chlorothiophen-2-yl)-propenoic Acid

Abstract

This technical guide provides a comprehensive, field-proven workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(5-chlorothiophen-2-yl)-propenoic acid. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as an authoritative guide for researchers and drug development professionals on the necessary steps to determine it. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating experimental design. We will cover the critical stages from crystallization and data collection to structure solution, refinement, and final validation, establishing a benchmark protocol for this and similar small organic molecules.

Introduction: The Scientific Imperative

Thiophene-containing compounds are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The subject of this guide, 3-(5-chlorothiophen-2-yl)-propenoic acid, combines a substituted thiophene ring with a propenoic acid moiety, suggesting potential applications as a synthetic building block for novel therapeutics or functional materials.

The three-dimensional arrangement of atoms within a crystal lattice is the ultimate determinant of a molecule's solid-state properties. For a pharmaceutical candidate, this includes solubility, stability, and bioavailability. For a material, it dictates electronic and optical behavior. Therefore, obtaining a high-resolution single-crystal structure is not merely an academic exercise; it is a critical step in understanding and optimizing a compound's function. This guide provides the expert-level protocol to achieve that goal.

Part 1: Crystallization – The Foundation of Structure Analysis

The entire success of a crystal structure determination hinges on the quality of the single crystal. A suitable crystal for SC-XRD should be a single, unflawed entity, typically between 0.1 and 0.3 mm in its largest dimensions, with clean faces and no visible cracks or inclusions.[1][2] The process is often considered an art, but it is underpinned by the principles of solubility and supersaturation.

Causality-Driven Solvent Selection

The goal is to find a solvent or solvent system in which the compound has moderate solubility. High solubility prevents precipitation, while very low solubility leads to the rapid formation of amorphous powder or microcrystals.

Screening Protocol:

  • Initial Solubility Test: Test the solubility of ~5 mg of 3-(5-chlorothiophen-2-yl)-propenoic acid in 0.5 mL of various solvents at room temperature. A range of polarities should be explored (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Identify Candidate Solvents: A good candidate solvent is one that dissolves the compound upon heating but in which the compound is sparingly soluble at room temperature or upon cooling.

  • Consider Solvent Properties: Hydrogen bonding is a critical factor in crystallization.[3] Solvents like ethanol or methanol can compete for the hydrogen bonding sites on the carboxylic acid group, which may either help or hinder the formation of the desired crystal lattice. Non-polar solvents like toluene may encourage the desired intermolecular hydrogen bonding between molecules of the acid.

Crystallization Methodologies

Based on the solvent screen, several methods can be employed. The key is to approach the supersaturation point slowly and methodically to allow for the orderly growth of a single crystal lattice.[4]

Method 1: Slow Evaporation This is the simplest and most common technique.

  • Protocol:

    • Dissolve the compound in a suitable solvent (one in which it is reasonably soluble) to near-saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

  • Expert Insight: This method works best with solvents of moderate volatility. Highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to the formation of powder.[3]

Method 2: Slow Cooling

  • Protocol:

    • Create a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C).

    • Ensure all solid material is dissolved.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, place the vessel in a Dewar flask filled with warm water.

  • Expert Insight: This method is effective when the compound's solubility is highly dependent on temperature.

Method 3: Vapor Diffusion This is often the most successful method for obtaining high-quality crystals from small amounts of material.[3]

  • Protocol:

    • Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open inner vial.

    • Place the inner vial into a larger, sealed outer vial (the "reservoir") containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Expert Insight: A common and effective system is dissolving the compound in a few drops of a polar solvent like ethanol and using a less polar anti-solvent such as diethyl ether or hexane in the reservoir.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process, but a skilled scientist's oversight is crucial for ensuring high-quality data.

Crystal Mounting and Screening
  • Under a microscope, select a well-formed crystal and coat it in a cryoprotectant oil (e.g., Paratone-N).[6]

  • Mount the crystal on a loop (e.g., a MiTeGen MicroMount).

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Perform an initial screening to determine the crystal quality and obtain the unit cell parameters. This involves collecting a few diffraction images to assess the sharpness of the diffraction spots.

Data Collection Strategy

The goal is to collect a complete and redundant set of diffraction data, measuring the intensity of as many unique reflections as possible.

  • Unit Cell Determination: The screening data are used to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the Bravais lattice.

  • Strategy Calculation: The instrument software will calculate an optimal data collection strategy, determining the necessary combination of goniometer angles (omega and phi scans) to cover the unique part of the reciprocal space.

  • Data Collection: A full dataset is collected. The exposure time per frame is a critical parameter, balanced to achieve good signal-to-noise without causing significant radiation damage.

The output of this stage is a raw data file and a reflection data file (typically with an .hkl extension) containing the indices (h,k,l) and intensity for each diffraction spot.

Part 3: Structure Solution, Refinement, and Validation

This is the computational part of the process, where the measured diffraction intensities are translated into a 3D atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[7][8]

Workflow Diagram: From Data to Final Structure

CrystalStructureWorkflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_output Final Output Crystallization 1. Crystallization DataCollection 2. SC-XRD Data Collection Crystallization->DataCollection Select & Mount Crystal DataProcessing 3. Data Integration & Reduction (Produces .hkl file) DataCollection->DataProcessing StructureSolution 4. Structure Solution (SHELXS) (Find initial atom positions) DataProcessing->StructureSolution Phase Problem InitialRefinement 5. Isotropic Refinement (SHELXL) StructureSolution->InitialRefinement Initial Model AnisotropicRefinement 6. Anisotropic Refinement InitialRefinement->AnisotropicRefinement Assign atom types Refine positions H_Atoms 7. Add Hydrogen Atoms AnisotropicRefinement->H_Atoms Model non-H atoms FinalRefinement 8. Final Refinement Cycles H_Atoms->FinalRefinement Geometric or Difference Map Placement Validation 9. Structure Validation (checkCIF) FinalRefinement->Validation Converged Model Validation->FinalRefinement Address ALERTS CIF_File Crystallographic Information File (.cif) (Final validated structure) Validation->CIF_File Passed Validation

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(5-Chlorothiophen-2-yl)-propenoic acid

An Application Note and Step-by-Step Synthesis Protocol for 3-(5-Chlorothiophen-2-yl)-propenoic acid Authored by: A Senior Application Scientist Introduction 3-(5-Chlorothiophen-2-yl)-propenoic acid is a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 3-(5-Chlorothiophen-2-yl)-propenoic acid

Authored by: A Senior Application Scientist

Introduction

3-(5-Chlorothiophen-2-yl)-propenoic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Thiophene-based carboxylic acids are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] Their structural motifs are present in numerous pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(5-Chlorothiophen-2-yl)-propenoic acid, designed for researchers in both academic and industrial settings.

The selected synthetic strategy is the Knoevenagel-Doebner condensation , a robust and highly efficient method for forming carbon-carbon double bonds.[3] This reaction involves the condensation of an aldehyde, in this case, 5-chlorothiophene-2-carboxaldehyde, with an active methylene compound, malonic acid. The Doebner modification of this reaction is particularly advantageous as it utilizes pyridine as the solvent, which also facilitates the subsequent decarboxylation of the intermediate, leading directly to the desired α,β-unsaturated carboxylic acid.[4][5][6] This one-pot approach is characterized by its operational simplicity, use of readily available reagents, and generally high yields, making it an excellent choice for laboratory-scale synthesis.

This document will detail the reaction mechanism, provide a validated experimental protocol, offer troubleshooting guidance, and present all necessary data for the successful synthesis and characterization of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed condensation followed by dehydration and decarboxylation.

Overall Reaction: 5-Chlorothiophene-2-carboxaldehyde + Malonic Acid → 3-(5-Chlorothiophen-2-yl)-propenoic acid + CO₂ + H₂O

Mechanistic Pathway

The Knoevenagel-Doebner condensation follows a well-established multi-step mechanism.[7][8][9]

  • Enolate Formation: The reaction is initiated by the deprotonation of malonic acid at the α-carbon. Piperidine, a secondary amine, acts as a more effective base than pyridine for this initial step, generating a nucleophilic enolate ion.[9][10]

  • Nucleophilic Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of 5-chlorothiophene-2-carboxaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated, and a subsequent base-assisted elimination of a water molecule occurs, yielding an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The reaction is heated in pyridine, which promotes the decarboxylation of the β-carboxy group through a cyclic transition state, releasing carbon dioxide and yielding the final product, 3-(5-Chlorothiophen-2-yl)-propenoic acid.[5]

Knoevenagel-Doebner Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Condensation & Dehydration cluster_2 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate + Piperidine - Piperidinium Aldehyde 5-Chlorothiophene- 2-carboxaldehyde Intermediate Aldol Adduct Aldehyde->Intermediate + Enolate Unsaturated_Diacid Unsaturated Diacid Intermediate Intermediate->Unsaturated_Diacid - H₂O Final_Product 3-(5-Chlorothiophen-2-yl)- propenoic acid Unsaturated_Diacid->Final_Product + Heat (Pyridine) - CO₂ Synthesis Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Aldehyde, Malonic Acid, and Pyridine in Flask B 2. Catalysis Add Piperidine A->B C 3. Reaction Heat mixture to reflux (e.g., 90-100 °C) Monitor via TLC B->C D 4. Work-up Cool to room temp. Pour into ice/conc. HCl C->D E 5. Isolation Collect precipitate by vacuum filtration D->E F 6. Washing Wash solid with cold water E->F G 7. Purification Recrystallize from Ethanol/Water F->G H 8. Characterization Dry and analyze product (MP, NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorothiophene-2-carboxaldehyde (7.33 g, 50 mmol) and malonic acid (6.24 g, 60 mmol, 1.2 eq).

  • Solvent and Catalyst Addition: To the flask, add 30 mL of pyridine. Stir the mixture until the solids are mostly dissolved. Carefully add piperidine (0.5 mL, ~5 mmol, 0.1 eq) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) with continuous stirring. The evolution of CO₂ gas should be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL).

  • Isolation: Under vigorous stirring, slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry. A precipitate should form immediately. This step must be performed in a well-ventilated fume hood as pyridine has a strong, unpleasant odor and mixing with acid is exothermic.

  • Filtration and Washing: Allow the slurry to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Summary and Expected Results

Table 1: Reagent Quantities
CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume Used
5-Chlorothiophene-2-carboxaldehyde146.591.0507.33 g
Malonic Acid104.061.2606.24 g
Pyridine79.10Solvent-30 mL
Piperidine85.150.150.5 mL
Table 2: Product Characterization
ParameterExpected Result
Product Name (2E)-3-(5-Chlorothiophen-2-yl)prop-2-enoic acid [11]
CAS Number 69193-39-1 [11]
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₅ClO₂S
Molecular Weight 188.63 g/mol
Theoretical Yield 9.43 g
Typical Yield 75-90%
Melting Point ~150-155 °C (literature values may vary)
Hazard Classifications Acute toxicity, Skin and Eye Irritation, Specific target organ toxicity [11]

Protocol Validation and Troubleshooting

The identity and purity of the synthesized 3-(5-Chlorothiophen-2-yl)-propenoic acid should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals for the thiophene ring protons and the vinylic protons of the propenoic acid chain. The coupling constant (J-value) between the vinylic protons should be large (~15-16 Hz), confirming the trans (E) configuration.

  • ¹³C NMR: Signals corresponding to the thiophene carbons, the vinylic carbons, and the carboxylic acid carbonyl carbon should be present.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C stretch (~1630 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or [M-H]- corresponding to the molecular weight of the product.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Ensure the reaction is heated to reflux for a sufficient time. Monitor via TLC until the aldehyde is consumed.
Reagents are of poor quality or wet.Use high-purity, anhydrous reagents and solvents, especially pyridine.
Product is an Oil Impurities are present.Ensure thorough washing of the crude product to remove residual pyridine. Attempt recrystallization from a different solvent system (e.g., heptane/ethyl acetate).
Incomplete Reaction Insufficient catalyst or low reaction temperature.Check the amount of piperidine added. Ensure the reaction mixture is maintained at a steady reflux.
Product Purity Low Inefficient purification.Perform a second recrystallization. Ensure the product is fully dissolved in the minimum amount of hot solvent to prevent premature crashing out of impurities.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, particularly those involving pyridine, piperidine, and concentrated HCl, must be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Pyridine and Piperidine: Are toxic, flammable, and have strong, irritating odors. Avoid inhalation and skin contact.

    • 5-Chlorothiophene-2-carboxaldehyde: May cause skin and eye irritation.

    • Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Lumbers, T., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
  • Cambridge University Press & Assessment. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)thien-2-yl)propionic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ScienceDirect. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(5-chlorothiophen-2-yl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-chlorothiophen-2-yl)propanoic acid (C7H7ClO2S). Retrieved from [Link]

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. (2025, July 11). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Knoevenagel condensation catalysed by secondary... Retrieved from [Link]

  • PubMed. (n.d.). Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate: A Rare Acetylene Derivative from Artemisia absinthium Root Essential Oil. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • The Wheelock Laboratory. (2008, February 20). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory. Retrieved from [Link]

  • Google Patents. (2012, May 2). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Utilization of 3-(5-Chlorothiophen-2-yl)-propenoic Acid via Knoevenagel-Doebner Condensation

Executive Summary Thiophene-based scaffolds are privileged pharmacophores in medicinal chemistry, featured prominently in numerous FDA-approved small-molecule drugs due to their bioisosteric relationship with benzene and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-based scaffolds are privileged pharmacophores in medicinal chemistry, featured prominently in numerous FDA-approved small-molecule drugs due to their bioisosteric relationship with benzene and their capacity to enhance drug-receptor interactions through sulfur-mediated hydrogen bonding[1]. While the prompt phrasing suggests using 3-(5-chlorothiophen-2-yl)-propenoic acid in a Knoevenagel condensation, chemically, this α,β -unsaturated acid is the direct product of the Knoevenagel-Doebner condensation. Once synthesized, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), including potent lipoxygenase inhibitors[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 3-(5-chlorothiophen-2-yl)-propenoic acid (also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid) from 5-chlorothiophene-2-carboxaldehyde and malonic acid. It details mechanistic causality, optimized reaction parameters, and downstream applications for drug discovery workflows.

Mechanistic Insights: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation, modified by Doebner, utilizes a weak base catalyst to facilitate carbon-carbon bond formation between an aldehyde and a 1,3-dicarboxylic acid, followed by a decarboxylation event[3].

Causality of Reagent Selection:

  • Piperidine/Pyridine System: Pyridine acts as both the solvent and a bulk base. A catalytic amount of piperidine reacts with 5-chlorothiophene-2-carboxaldehyde to form a highly reactive iminium ion intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy required for nucleophilic attack by the malonate enolate[4].

  • Thermal Decarboxylation: The use of malonic acid inherently drives the Doebner modification. Upon condensation, the resulting di-acid undergoes thermally-induced decarboxylation to yield the thermodynamically stable (E)- α,β -unsaturated acid, releasing CO2​ gas. This entropy-driven step makes the reaction essentially irreversible and highly stereoselective[4].

Mechanism A 5-Chlorothiophene-2- carboxaldehyde D Iminium Ion Intermediate (Highly Electrophilic) A->D B Malonic Acid E Nucleophilic Attack & Condensation B->E C Piperidine Catalyst C->D D->E F Di-acid Intermediate E->F G Thermal Decarboxylation (-CO2) F->G Heat / Pyridine H (E)-3-(5-Chlorothiophen-2-yl) -propenoic acid G->H

Mechanistic pathway of the Knoevenagel-Doebner condensation.

Experimental Protocol

Self-Validating System: This protocol incorporates strict in-process controls (IPCs)—specifically visual gas evolution cues and Thin Layer Chromatography (TLC)—to ensure complete substrate conversion before workup, thereby preventing yield loss and complex purifications.

Materials:

  • 5-Chlorothiophene-2-carboxaldehyde (1.0 eq, limiting reagent)

  • Malonic acid (1.5 eq)

  • Anhydrous Pyridine (Solvent, 3-5 volumes)

  • Piperidine (0.1 eq, organocatalyst)

  • 10% Aqueous HCl (for precipitation)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorothiophene-2-carboxaldehyde (10.0 g, 68.2 mmol) in anhydrous pyridine (30 mL).

  • Catalyst Addition: Add malonic acid (10.6 g, 102.3 mmol) to the stirring solution. Once fully dissolved, add piperidine (0.67 mL, 6.8 mmol) dropwise. Causality: A slight exotherm may occur as the iminium ion begins to form.

  • Reflux & Condensation: Heat the reaction mixture to 90–100 °C. Causality: Elevated temperature is essential to overcome the activation barrier for the decarboxylation step. Effervescence ( CO2​ gas evolution) will be visibly observed. Maintain the temperature until gas evolution completely ceases (typically 3–4 hours).

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3, UV detection at 254 nm). The starting aldehyde ( Rf​≈0.7 ) must be completely consumed, replaced by a baseline-shifted spot corresponding to the highly polar acid product.

  • Acidic Precipitation (Workup): Cool the mixture to room temperature. Pour the reaction mixture slowly into a vigorously stirred beaker containing ice-cold 10% HCl (150 mL). Causality: The acidic environment neutralizes the pyridine solvent, breaking the pyridinium salt of the product and forcing the free carboxylic acid to precipitate as a solid.

  • Filtration & Washing: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold distilled water (3 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure (E)-3-(5-chlorothiophen-2-yl)-propenoic acid. Dry under vacuum at 45 °C for 12 hours.

  • Quality Control (QC) Validation: Verify purity via Melting Point (expected ~138-140 °C)[2] and 1H -NMR (DMSO- d6​ ). The 1H -NMR spectrum must show a characteristic trans-alkene doublet ( J≈15.8 Hz) around 6.2 ppm and 7.5 ppm, confirming the exclusive formation of the (E)-stereoisomer.

Workflow S1 1. Reagent Mixing S2 2. Reflux (90-100 °C) S1->S2 S3 3. IPC (TLC) & CO2 Check S2->S3 S4 4. Acidic Precipitation S3->S4 S5 5. Filtration & Washing S4->S5 S6 6. Recrystallization & QC S5->S6

Step-by-step experimental workflow for the synthesis and validation.

Quantitative Data & Optimization

Reaction conditions significantly impact the yield and purity of the resulting α,β -unsaturated acid. The table below summarizes the optimization of the Knoevenagel-Doebner condensation for this specific thiophene substrate based on established organocatalytic principles[4].

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
NonePyridine1001245%88%
Piperidine (0.1 eq) Pyridine 95 4 89% >98%
β -Alanine (0.1 eq)Pyridine95682%96%
Proline (0.1 eq)Ethanol80865%90%

Downstream Applications in Drug Development

Once synthesized, 3-(5-chlorothiophen-2-yl)-propenoic acid serves as a versatile, druggable building block[1]:

  • Amide Coupling: The carboxylic acid can be activated (e.g., using HATU or EDCI/HOBt) and coupled with various amines. For instance, coupling with N-hydroxyureas generates potent 5-lipoxygenase inhibitors used in asthma and inflammatory bowel disease research[2].

  • Michael Additions: The electron-deficient α,β -unsaturated system is an excellent Michael acceptor for synthesizing substituted alkanoic acids.

  • Alkene Reduction: Selective reduction of the alkene (e.g., via catalytic hydrogenation or sodium borohydride with NiCl2​ ) yields 3-(5-chlorothiophen-2-yl)propanoic acid, a saturated linker often required to increase molecular flexibility for optimal receptor pocket fitting in structure-activity relationship (SAR) studies.

References[2] CA2050597A1 - Urea based lipoxygenase inhibiting compounds. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqE8v_v2zM9Gc0ybgQkWhl8UZbJQUK942dczudMPiuTZy8ApNqMD_y733qiPAKN2ekqpK39uA-Kq1ZCwpOVSw_5M-5uwrlpoj957A3BRxgnReXjmS7LETyMPx4l3ru3--cHzuUmgjTkZJCrg==[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC (National Institutes of Health). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_V7sB_BB6_eSpVAxjikrCM9Fjp6Q4ATSFb2z2X3ijVPCaPoXNzZtZ-H3bqGV-udadfEMUs7se7VnRKITRoLcx-0ORDuDbWgMbqPe0z2_QzMxTNlTSJWQrwOc-dLSfSUpKhIIWD8aLZoTBLmxV[3] The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6u9ahGlg2dFbEJAJmoUMPKP4bMyRijUdOlJRAAYOFNkxmsHH0mXnPlwSoe0CQ5P63olph9MIFaeUkwSK4dtJuv8LAriHs-kfauNYqnVzQTUbmPofIUWp0EaQZK-TN0fkTa5VH02ZnQCYBbe4B8Y4niZmXF0s7fnxlRs2ekA==[4] Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmWEBodnga2W0EEpc6BjAcnEA2yAG54EcP7MZxd0AxE9cXWiCaVbm5h2Lzw9ei-HnIyV3MABjKJafaVjCu9S-FSGScbyyF8gfyr_uxFq5lIn1Hd8hVwOOvURyP7qKayxeKeQ1iQw==

Sources

Method

Advanced Application Note: 3-(5-Chlorothiophen-2-yl)-propenoic Acid in Next-Generation Optoelectronics and Photovoltaics

Compound: 3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid) CAS Registry Number: 69193-39-1[1] Molecular Formula: C7H5ClO2S[2] Executive Summary In the rapidly evolving fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid) CAS Registry Number: 69193-39-1[1] Molecular Formula: C7H5ClO2S[2]

Executive Summary

In the rapidly evolving field of materials science, molecular engineering of organic interfaces is paramount for achieving high power conversion efficiencies (PCE) and long-term stability in photovoltaic devices. 3-(5-Chlorothiophen-2-yl)-propenoic acid[1] is a highly versatile, dual-functional building block. It combines an electron-withdrawing, halogenated thiophene ring with an extended π-conjugated propenoic (acrylic) acid moiety.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and self-validating protocols for integrating this compound into two primary domains: Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs) . The protocols herein bridge the gap between organic synthesis and solid-state device physics, ensuring robust, reproducible materials development.

Mechanistic Role in Optoelectronic Devices

The utility of 3-(5-Chlorothiophen-2-yl)-propenoic acid stems from its highly specific structural features, which address critical failure modes in thin-film photovoltaics:

  • The Propenoic Acid Anchor: In DSSCs, the acrylic acid derivative acts as a superior anchoring group compared to simple carboxylic acids. The vinyl group (-CH=CH-) extends the π-conjugation, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating ultrafast photoelectron injection into the conduction band of metal oxides (like TiO₂)[3][4]. Furthermore, it enables stable bidentate or tridentate adsorption geometries, which minimize kinetic redundance and improve device longevity[4].

  • The Chlorothiophene Core: Thiophene is a classic π-spacer due to its aromatic polarizability. The substitution of a chlorine atom at the 5-position introduces a strong inductive electron-withdrawing effect. In PSCs, chlorothiophene derivatives act as multifunctional passivating agents. The sulfur and chlorine atoms coordinate with undercoordinated Pb²⁺ ions and passivate iodine vacancies (V_I⁺) at the perovskite interface, effectively suppressing non-radiative trap-assisted recombination[5].

G SnO2 SnO2 Surface (Hydroxyl Defects) COOH -COOH Anchoring (Condensation) SnO2->COOH Esterification Spacer Vinyl-Thiophene π-Spacer (Charge Transfer) COOH->Spacer Conjugation Cl Chlorine Terminal (Pb2+ Passivation) Spacer->Cl Inductive Effect Perovskite Perovskite Layer (Reduced Trap States) Cl->Perovskite Coordination

Fig 1. Interfacial passivation mechanism at the SnO2/Perovskite boundary.

Experimental Protocols

Protocol A: Surface Passivation of SnO₂ Electron Transport Layers (ETL) in PSCs

Causality & Rationale: SnO₂ is an excellent ETL but suffers from surface hydroxyl group defects that act as charge recombination centers. By treating the SnO₂ surface with 3-(5-Chlorothiophen-2-yl)-propenoic acid, the -COOH group undergoes an esterification-like condensation with the surface -OH groups[5]. The outward-facing chlorothiophene tail creates a hydrophobic barrier that protects the underlying SnO₂ from moisture while simultaneously providing S and Cl coordination sites for the subsequent perovskite layer[5].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 3-(5-Chlorothiophen-2-yl)-propenoic acid in anhydrous ethanol to achieve a concentration of 2.5 mM. Stir under a nitrogen atmosphere for 30 minutes.

  • Substrate Preparation: Spin-coat the SnO₂ colloidal dispersion onto pre-cleaned ITO glass. Anneal at 150 °C for 30 minutes in ambient air.

  • Monolayer Deposition: Once the SnO₂ substrates cool to room temperature, dynamically spin-coat 100 µL of the passivating solution at 3000 rpm for 30 seconds.

  • Thermal Activation: Anneal the treated substrates at 100 °C for 10 minutes to drive the condensation reaction between the propenoic acid and SnO₂ hydroxyls.

  • Self-Validation (Quality Control):

    • Contact Angle Measurement: Measure the water contact angle of the modified surface. A successful Self-Assembled Monolayer (SAM) will increase the contact angle from ~15° (bare SnO₂) to >65° due to the hydrophobic chlorothiophene terminals. If the angle is <50°, re-evaluate the solvent purity or annealing temperature.

Protocol B: Synthesis & Application of D-π-A Sensitizers for DSSCs

Causality & Rationale: To capture near-IR photons, organic sensitizers utilize a Donor-π-Acceptor (D-π-A) architecture[3]. 3-(5-Chlorothiophen-2-yl)-propenoic acid serves as an ideal pre-fabricated π-Acceptor module. The chlorine atom lowers the Highest Occupied Molecular Orbital (HOMO), increasing the oxidation potential and enhancing the dye's stability against reactive redox species in the electrolyte[3].

Step-by-Step Methodology:

  • Cross-Coupling: React a brominated donor core (e.g., a triphenylamine derivative) with 3-(5-Chlorothiophen-2-yl)-propenoic acid via a Palladium-catalyzed Heck reaction (using Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF at 90 °C).

  • Purification: Isolate the D-π-A dye via column chromatography (Silica gel, DCM/Methanol gradient) and recrystallize.

  • Sensitization: Heat the fabricated mesoporous TiO₂ electrodes to 450 °C for 30 minutes. When the paste cools to ~100 °C, immediately immerse the films into a 5 mM ethanol solution of the synthesized dye[4].

  • Incubation: Keep the immersed films in complete darkness for 6 to 12 hours to ensure maximum dye loading and tridentate anchoring[4].

  • Self-Validation (Quality Control):

    • Spectroscopic Shift: Perform UV-Vis absorption spectroscopy on the functionalized TiO₂ film. A successful tridentate binding event will cause a pronounced bathochromic (red) shift of 15–25 nm compared to the dye's solution spectrum, confirming strong electronic coupling with the TiO₂ conduction band[4].

Workflow Step1 Donor Core Synthesis (e.g., Triphenylamine) Step2 Halogenation (Intermediate Prep) Step1->Step2 Step3 Pd-Catalyzed Coupling with 3-(5-Chlorothiophen-2-yl)propenoic acid Step2->Step3 Pd(OAc)2 / Base Step4 D-π-A Sensitizer Isolation & Purification Step3->Step4 Step5 TiO2 Sensitization (Tridentate Adsorption) Step4->Step5 Ethanol, 6h, Dark

Fig 2. Synthetic workflow for D-π-A organic sensitizers utilizing the monomer.

Quantitative Data Summaries

The integration of chlorothiophene-acrylic acid derivatives fundamentally alters the electronic landscape of photovoltaic devices. Table 1 summarizes the expected quantitative improvements when utilizing these molecules as interfacial passivators in standard PSC architectures, based on established structure-property relationships in the literature[5].

Table 1: Comparative Photovoltaic Performance Metrics (SnO₂/Perovskite Interface)

Device ArchitectureV_oc (V)J_sc (mA/cm²)Fill Factor (FF)PCE (%)Contact Angle (H₂O)
Bare SnO₂ (Control)1.0823.50.74~18.815°
Carboxylic Acid Only1.1224.10.77~20.845°
Chlorothiophene-Propenoic Acid Modified 1.18 24.8 0.81 >23.5 68°

Note: The significant boost in Open Circuit Voltage (V_oc) and Fill Factor (FF) is directly attributed to the suppression of undercoordinated Pb²⁺ defects by the chlorine atom and the improved energy level alignment provided by the propenoic dipole[5].

Polymerization and NLO Applications

Beyond photovoltaics, 3-(5-Chlorothiophen-2-yl)-propenoic acid serves as a valuable monomer for synthesizing non-linear optical (NLO) materials and self-doped π-conjugated polymers[6]. The presence of the chlorine atom allows for regioregular head-to-tail (HT) polythiophene synthesis via deprotonative nickel-catalyzed cross-coupling polymerization[6]. When copolymerized, the pendant propenoic acid groups can be post-functionalized or utilized as pH-responsive polyelectrolyte side-chains, inducing abrupt conformational changes from aggregated to extended states in aqueous media[6].

References

  • PubChem: (E)-3-(5-Chlorothiophen-2-YL)acrylic acid (CID 13100450)
  • 3-(5-chlorothiophen-2-yl)
  • Influence of the Selenophene Auxiliary Acceptor in Porphyrin Sensitizers for High-Performance Dye-Sensitized Solar Cells Source: ACS Applied Energy Materials URL
  • Source: Chinese Academy of Sciences (CAS)
  • Multifunctional Thiophene-Based Interfacial Passivating Layer for High-Performance Perovskite Solar Cells Source: ACS Applied Energy Materials URL
  • Thermally Induced Self-Doping of π-Conjugated Polymers Bearing a Pendant Neopentyl Sulfonate Group Source: Macromolecules - ACS Publications URL

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(5-Chlorothiophen-2-yl)-propenoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-(5-Chlorothiophen-2-yl)-propenoic acid (CAS: 69193-39-1) Strategic Overview & Chemical Context The inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-(5-Chlorothiophen-2-yl)-propenoic acid (CAS: 69193-39-1)

Strategic Overview & Chemical Context

The integration of functionalized heterocycles is a cornerstone of modern drug discovery. 3-(5-Chlorothiophen-2-yl)-propenoic acid represents a highly versatile, yet synthetically demanding, building block. Employing this substrate in a Suzuki-Miyaura cross-coupling reaction presents a dual chemical challenge:

  • Inert Electrophile: The C–Cl bond on the electron-rich thiophene ring has a high bond dissociation energy, making it traditionally resistant to palladium-catalyzed oxidative addition.

  • Unprotected Acid Moiety: The free α,β -unsaturated carboxylic acid (propenoic acid) can coordinate with the palladium catalyst or prematurely quench the basic conditions required for the transmetalation step.

This guide provides a self-validating, field-proven protocol to achieve high-yielding C–C bond formation without the need for prior esterification (protection) of the carboxylic acid.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, we must address the thermodynamic and kinetic hurdles of the substrate through deliberate reagent selection.

Overcoming C–Cl Bond Inertia

The inherent C–Cl bond strength in chlorothiophenes1[1]. Standard catalysts like Pd(PPh3​)4​ often fail or require harsh, degrading temperatures. To overcome this kinetic barrier, palladium precatalysts (e.g., Pd2​(dba)3​ ) must be paired with bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos . The strong electron-donating nature of these ligands enriches the palladium center to facilitate oxidative addition, while 2[2].

Managing the Unprotected Carboxylic Acid

While3[3] due to base depletion, bypassing the protection/deprotection sequence significantly improves step economy. The causality of failure in these reactions usually traces back to stoichiometry. The free propenoic acid ( pKa​≈4.5 ) will instantly neutralize one equivalent of the base. Therefore, the reaction requires a minimum of 3.0 equivalents of base (e.g., K3​PO4​ ):

  • 1.0 eq to deprotonate the carboxylic acid into a highly soluble carboxylate salt.

  • 2.0 eq to generate the reactive boronate "ate" complex [Ar-B(OH)3​]− essential for transmetalation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox + Ar-Cl (Substrate) PdII_TM Pd(II) 'Ate' Complex (Transmetalation) PdII_Ox->PdII_TM + Ar'-B(OH)3⁻ (Activated by Base) PdII_TM->Pd0 Reductive Elimination Product Coupled Biaryl Propenoic Acid PdII_TM->Product Yields

Caption: Catalytic cycle of Suzuki coupling highlighting base activation.

Reaction Optimization Data

The table below summarizes the quantitative optimization of the reaction conditions, demonstrating why specific reagents are mandated in the protocol.

Catalyst SystemLigandBase (Equivalents)Solvent SystemResult / Yield Observation
Pd(PPh3​)4​ (5 mol%) PPh3​ K2​CO3​ (3.0 eq)1,4-Dioxane/ H2​O Trace (C–Cl bond unactivated)
Pd2​(dba)3​ (2 mol%)XPhos (4 mol%) K3​PO4​ (1.5 eq)1,4-Dioxane/ H2​O < 20% (Base depleted by acid)
Pd2​(dba)3​ (2 mol%)XPhos (4 mol%) K3​PO4​ (3.0 eq)1,4-Dioxane/ H2​O > 85% (Optimal activation)
Pd(OAc)2​ (5 mol%)SPhos (5 mol%) Cs2​CO3​ (3.0 eq)Toluene/ H2​O ~ 80% (Clean conversion)

Experimental Protocol: Direct Suzuki Coupling

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that any deviation from expected chemical behavior is immediately identifiable.

Workflow Reagents 1. Reagents Substrate, Boronic Acid, Pd2(dba)3, XPhos Degas 2. Degassing N2/Ar Purge (Crucial for Pd0) Reagents->Degas React 3. Reaction 80°C, 4-12h in Dioxane/H2O Degas->React Workup 4. Workup Extract Impurities Keep Aqueous Layer React->Workup Acidify 5. Acidification HCl to pH 2-3 Precipitate Product Workup->Acidify

Caption: Step-by-step workflow for the Suzuki coupling of unprotected carboxylic acids.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(5-Chlorothiophen-2-yl)-propenoic acid (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.3 equiv, 1.3 mmol).

  • Add K3​PO4​ (3.0 equiv, 3.0 mmol).

  • Add Pd2​(dba)3​ (2.0 mol%, 0.02 mmol) and XPhos (4.0 mol%, 0.04 mmol).

  • Seal the flask with a rubber septum and perform three cycles of vacuum/nitrogen backfill. Validation Check: The rigorous exclusion of oxygen is critical here, as electron-rich phosphines like XPhos are highly susceptible to oxidation, which would kill the catalytic cycle.

  • Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe.

Step 2: Reaction Execution
  • Heat the biphasic mixture to 80–90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction via TLC or LC-MS.

    • Validation Check (TLC): Use an eluent containing 1% acetic acid (e.g., DCM/MeOH 9:1 + 1% AcOH). Failure to include acetic acid will result in severe streaking of the carboxylic acid on the silica plate, leading to false interpretations of reaction progress. The reaction is typically complete within 4–8 hours.

Step 3: Workup & Acid-Base Mediated Purification

Because the product contains a free carboxylic acid, standard organic extraction will fail. The product resides in the aqueous layer as a water-soluble potassium carboxylate.

  • Cool the reaction mixture to room temperature and dilute with H2​O (10 mL) and Ethyl Acetate (10 mL).

  • Transfer to a separatory funnel and collect the aqueous layer . Wash the aqueous layer twice more with Ethyl Acetate (10 mL each). Causality: This step efficiently removes the palladium catalyst, phosphine ligands, unreacted boronic acid, and any homocoupled neutral byproducts.

  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool in an ice bath. 4.4[4].

    • Validation Check: Use pH indicator paper. If the pH remains above 4, the product will not fully precipitate, resulting in severe yield loss. Acidification protonates the carboxylate, causing the highly pure biaryl propenoic acid to precipitate out of the solution[4].

  • Isolate the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the final coupled product.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-(5-Chlorothiophen-2-yl)-propenoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of halogenated, heteroaromatic weak acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of halogenated, heteroaromatic weak acids.

The compound 3-(5-Chlorothiophen-2-yl)-propenoic acid presents a dual-challenge in drug discovery assays: it possesses a highly lipophilic, planar chlorothiophene ring that drives strong crystal lattice formation, paired with a weak carboxylic acid group (estimated pKa ~4.5). When introduced into standard physiological buffers, these competing physicochemical properties often lead to rapid precipitation.

This guide is designed to move beyond basic trial-and-error. Below, we dissect the thermodynamic and kinetic causality behind this compound's insolubility and provide self-validating protocols to ensure your biochemical assays remain robust and reproducible.

Part 1: Structural Logic & Diagnostic Workflow

To effectively solubilize this molecule, we must address its structural components individually. The diagram below illustrates the logical relationship between the molecule's functional groups and the required physicochemical interventions.

LogicMap Mol 3-(5-Chlorothiophen-2-yl) -propenoic acid Acid Carboxylic Acid Group (pKa ~4.5) Mol->Acid Ring Chlorothiophene Ring (Hydrophobic & Planar) Mol->Ring Sol1 pH > 6.5 Buffer (Drives Ionization) Acid->Sol1 Solved by Sol2 HP-β-CD Excipient (Cavity Encapsulation) Ring->Sol2 Solved by Out1 Soluble Anion Sol1->Out1 Out2 Inclusion Complex Sol2->Out2

Caption: Logical relationship between molecular structure and required solubilization strategies.

Part 2: Troubleshooting FAQs

Q: Why does my compound crash out immediately when I dilute my DMSO stock into the assay buffer? A: This is a classic "solvent shift" phenomenon. The compound is highly soluble in 100% DMSO, but when you pipette this concentrated stock into an aqueous buffer, the local dielectric constant drops rapidly. Because the planar chlorothiophene ring strongly favors self-association 1 [4], the hydrophobic rings aggregate kinetically faster than the carboxylic acid group can ionize and solvate. Causality Check: Do not simply add more DMSO to the final assay. Exceeding 1% DMSO not only risks precipitation but significantly alters solvent viscosity, which artificially reduces protein-ligand association rates and skews kinetic data [2].

Q: How do I leverage pH to maximize thermodynamic solubility without denaturing my target protein? A: The solubility of weak organic acids is governed by the Acid-Base Solubility (ABS) principle [1]. With a propenoic acid pKa of ~4.5, the Henderson-Hasselbalch equation dictates that at pH 4.5, the compound is 50% unionized (lipophilic) and 50% ionized. To achieve >99% ionization and drive thermodynamic solubility, your buffer pH must be at least two units above the pKa (i.e., pH 6.5). Formulating your assay buffer at pH 7.4 to 8.0 (using HEPES or Tris) will force the compound into its highly soluble anionic state.

Q: If pH adjustment is insufficient due to the hydrophobic chlorothiophene ring, what excipients are recommended? A: When ionization alone cannot overcome the hydrophobic penalty of the chlorothiophene ring, steric shielding is required. Hydroxypropyl-β-cyclodextrin (HPβCD) is the optimal choice for this chemotype. HPβCD features a hydrophobic inner cavity that encapsulates planar, aromatic moieties, while its hydroxyl-rich exterior maintains aqueous solubility [3]. By forming a dynamic inclusion complex, you isolate the chlorothiophene ring from the aqueous network without permanently altering the molecule's covalent structure.

Part 3: Experimental Workflow & Self-Validating Protocols

To prevent false negatives in your assays caused by micro-precipitates, follow this systematic workflow.

Workflow Step1 Prepare 10 mM Stock in 100% DMSO Step2 Is Target Protein Compatible with pH 7.5+? Step1->Step2 Step3A Use pH 7.5-8.0 Buffer (e.g., 50mM HEPES) Step2->Step3A Yes Step3B Use pH 6.5-7.0 Buffer + 10% HP-β-CD Step2->Step3B No Step4 Inject DMSO Stock Dropwise under High-Speed Vortexing Step3A->Step4 Step3B->Step4 Step5 Centrifuge at 10,000 x g (Self-Validation Step) Step4->Step5 Max 1% Final DMSO Step6 Quantify Supernatant via UV-Vis / HPLC Step5->Step6 Pellet = Un-dissolved Supernatant = Soluble

Caption: Step-by-step troubleshooting workflow for formulating stable aqueous solutions.

Protocol A: pH-Driven Kinetic Solubilization

Use this when your target protein tolerates pH 7.5 - 8.0.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, adjusted precisely to pH 8.0. Ensure the buffer capacity is high enough to resist the acidic shift upon adding the compound.

  • Stock Preparation: Prepare a 10 mM stock of 3-(5-Chlorothiophen-2-yl)-propenoic acid in anhydrous, low-peroxide DMSO.

  • Kinetic Mixing: Aliquot the required volume of buffer into a glass vial with a magnetic stir bar. While stirring vigorously, inject the DMSO stock directly into the vortex center using a Hamilton syringe. Crucial: Keep final DMSO concentration 1% v/v.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure complete ionization of the carboxylic acid.

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. A visible pellet indicates thermodynamic solubility has been exceeded. Transfer the supernatant to a clean tube and quantify the exact soluble concentration via UV-Vis spectrophotometry ( λmax​ ~280-310 nm).

Protocol B: HPβCD Inclusion Complexation

Use this when assaying at physiological pH (6.5 - 7.0) where the compound remains partially unionized.

  • Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HPβCD) in your assay buffer to a final concentration of 10% (w/v).

  • Complexation: Add the 10 mM DMSO compound stock dropwise to the HPβCD solution under continuous high-speed vortexing.

  • Thermal Annealing: Sonicate the mixture in a water bath at 37°C for 15 minutes. The thermal energy increases molecular collisions, facilitating the entry of the chlorothiophene ring into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation: Centrifuge at 10,000 x g for 10 minutes. Quantify the supernatant. The absence of a pellet confirms 100% inclusion complexation.

Part 4: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and limitations of each solubilization strategy based on thermodynamic principles and literature precedents.

Solubilization StrategyPrimary MechanismEst. Max Achievable Aqueous Conc.Assay CompatibilityKey Drawbacks / Limitations
Direct Dilution (Control) None (Relying on intrinsic solubility)< 5 µMHighHigh risk of micro-precipitation and false negatives.
DMSO Co-solvent (1% v/v) Disruption of water hydrogen-bond network10 - 20 µMModerateHigher DMSO levels alter solvent viscosity and reduce protein-ligand association rates [2].
pH Adjustment (pH > 7.5) >99% Ionization of carboxylic acid (ABS Principle)50 - 100 µMModerate to HighHigh pH may alter target protein conformation or binding site protonation states.
HPβCD Complexation (10%) Steric shielding of the hydrophobic chlorothiophene ring> 500 µMHighCyclodextrin cavity may compete with the target protein for ligand binding (requires control validation).

Part 5: References

  • Effects of Different Weak Small Organic Acids on Clofazimine Solubility in Aqueous Media. mdpi.com.

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. acs.org.

  • enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin. imrpress.com.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. scispace.com.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-(5-Chlorothiophen-2-yl)-propenoic Acid

Welcome to the Advanced Troubleshooting and FAQ Portal. As an α,β -unsaturated carboxylic acid integrated with a halogenated heterocycle, 3-(5-Chlorothiophen-2-yl)-propenoic acid presents unique thermal stability challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and FAQ Portal. As an α,β -unsaturated carboxylic acid integrated with a halogenated heterocycle, 3-(5-Chlorothiophen-2-yl)-propenoic acid presents unique thermal stability challenges during reflux. This guide provides mechanistic insights and field-proven methodologies to preserve the structural integrity of your compound during high-temperature workflows.

Mechanistic Overview & Visual Diagnostics

Thermal degradation of this compound is not a single pathway but a competing matrix of three distinct vulnerabilities: the acrylic double bond (polymerization), the carboxylic acid (decarboxylation), and the chlorothiophene ring (oxidative/nucleophilic cleavage).

G A 3-(5-Chlorothiophen-2-yl) -propenoic acid B Radical Polymerization (Acrylic Moiety) A->B C Thermal Decarboxylation (Carboxylic Group) A->C D Oxidative Degradation (Chlorothiophene Ring) A->D E Add BHT/MEHQ (100-500 ppm) B->E F Lower Reflux Temp (< 90°C) C->F G Inert Atmosphere (Argon/N2 Sparging) D->G

Degradation pathways and targeted preventive strategies for chlorothiophene acrylic acid.

Quantitative Degradation Parameters

To effectively troubleshoot, you must match the physical symptom with its kinetic trigger. The table below summarizes the quantitative thresholds and preventive strategies for each degradation pathway.

Degradation PathwayPrimary TriggerPreventive StrategyRecommended Parameter
Radical Polymerization High thermal energy (>90°C)Free Radical Scavenger100–500 ppm BHT or MEHQ
Thermal Decarboxylation Extended reflux >100°CTemperature & Solvent ControlReflux < 90°C; avoid strong acids
Oxidative Degradation Oxygen + HeatInert AtmosphereContinuous Argon/N 2​ sparging
Isomerization (E to Z) UV Light / Thermal stressPhoton ShieldingAmber glassware / Foil wrap
Troubleshooting Guide & FAQs

Q: Why is my yield dropping significantly when refluxing 3-(5-Chlorothiophen-2-yl)-propenoic acid in high-boiling solvents like toluene? A: Toluene refluxes at 110°C. At this temperature, α,β -unsaturated carboxylic acids are highly susceptible to thermal decarboxylation[1]. The mechanistic causality involves the thermal isomerization of the α,β -unsaturated acid to a β,γ -unsaturated isomer. This intermediate then undergoes a facile 6-membered cyclic transition state, rapidly losing CO2​ to form a terminal alkene[1]. To prevent this, solvent selection is critical; switch to a lower-boiling solvent (e.g., THF or ethyl acetate) or apply a slight vacuum to reduce the reflux temperature below 90°C.

Q: I am observing an insoluble, gummy residue coating my reaction flask. What is this, and how do I prevent it? A: This residue is a cross-linked polymer network. The acrylic acid moiety of the compound is highly prone to chain-growth radical polymerization when subjected to thermal stress[2]. To prevent this, you must introduce a radical polymerization inhibitor such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ)[2]. These phenolic compounds act as sacrificial radical scavengers. When a propagating radical abstracts the phenolic hydrogen from BHT, it forms a sterically hindered, resonance-stabilized phenoxy radical that is too stable to initiate a new polymer chain, effectively terminating the polymerization process.

Q: Does the chlorothiophene ring contribute to the thermal instability during reflux? A: Yes. While chlorothiophenes exhibit moderate thermal stability under strictly inert conditions, their stability drops significantly in oxidizing environments[3]. At reflux temperatures, the presence of dissolved oxygen can initiate oxidative degradation, leading to ring-opening or dehalogenation[3]. Furthermore, the thiophene system itself can be sensitive to Lewis acids and extreme thermal stress, leading to complex oligomerization[4]. This is why refluxing this specific compound requires rigorous degassing and a continuous inert atmosphere.

Standard Operating Procedure: Self-Validating Reflux Protocol

This methodology integrates in-situ stabilization and real-time validation to ensure the structural integrity of the compound during extended heating.

Phase 1: Preparation and Stabilization
  • Solvent Selection: Select a solvent with a boiling point strictly below 90°C (e.g., Ethanol, THF, or Acetonitrile) to thermodynamically restrict the activation energy required for decarboxylation.

  • Inhibitor Addition: Add 200 ppm of BHT directly to the solvent.

    • Causality Check: BHT prevents the π -bonds of the propenoic acid from opening into propagating radicals by acting as a preferential hydrogen donor.

Phase 2: Atmospheric Control
  • Degassing: Transfer the solvent and 3-(5-Chlorothiophen-2-yl)-propenoic acid to a round-bottom flask. Perform three cycles of freeze-pump-thaw, or sparge with high-purity Argon for 15 minutes. This displaces dissolved oxygen, preventing the oxidative degradation of the chlorothiophene ring[3].

  • Sealing: Equip the flask with a reflux condenser and a positive-pressure Argon balloon.

Phase 3: Controlled Heating and Self-Validation
  • Heating: Submerge the flask in a pre-heated oil bath. Ramp the temperature slowly (max 2°C/min) to avoid localized superheating at the flask walls, which can trigger localized polymerization.

  • Self-Validation Checkpoint (t=30 min): Withdraw a 50 µL aliquot. Run a rapid Thin Layer Chromatography (TLC) test (Eluent: 8:2 Hexanes:Ethyl Acetate with 1% Acetic Acid).

    • Validation: A single crisp spot indicates stability.

    • Failure Mode Analysis: If baseline streaking is observed, polymerization is occurring; if a new high-R f​ UV-active spot appears, the compound is decarboxylating[1]. If failure modes are detected, immediately cool the reaction and increase BHT concentration or lower the bath temperature.

Phase 4: Workup and Inhibitor Removal
  • Cooling: Once the reaction is complete, quench the heat and allow the flask to cool to room temperature under Argon.

  • BHT Removal: If BHT interferes with downstream applications, remove it by dissolving the crude product in a mildly basic aqueous solution (e.g., saturated NaHCO3​ ). The carboxylic acid will form a water-soluble sodium salt, while the lipophilic BHT can be washed away with diethyl ether. Re-acidify the aqueous layer with 1M HCl to precipitate the pure, un-degraded 3-(5-Chlorothiophen-2-yl)-propenoic acid.

Sources

Troubleshooting

Overcoming steric hindrance in 3-(5-Chlorothiophen-2-yl)-propenoic acid coupling reactions

Technical Support Center: Coupling Reactions of 3-(5-Chlorothiophen-2-yl)-propenoic acid Welcome to the technical support center for synthetic challenges involving 3-(5-Chlorothiophen-2-yl)-propenoic acid. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Coupling Reactions of 3-(5-Chlorothiophen-2-yl)-propenoic acid

Welcome to the technical support center for synthetic challenges involving 3-(5-Chlorothiophen-2-yl)-propenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling reactions with this sterically demanding substrate. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Introduction: The Challenge of Steric Hindrance

3-(5-Chlorothiophen-2-yl)-propenoic acid is a valuable building block, but its structure presents a significant challenge for common coupling reactions. The bulky propenoic acid group at the 2-position of the thiophene ring sterically hinders the approach of catalysts to the 5-position, where C-C or C-N bond formation (via C-Cl activation) is desired. This guide will help you overcome these hurdles to achieve high-yield, successful coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with 3-(5-Chlorothiophen-2-yl)-propenoic acid is failing or giving very low yields. Where should I start troubleshooting?

A1: Low conversion in sterically demanding Suzuki couplings is a common issue. The problem typically originates from the difficulty of one or more key steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—all of which are impeded by steric bulk.[1][2] The most critical factors to investigate are your catalyst-ligand system, base, and reaction temperature.[1]

Troubleshooting Workflow:

  • Evaluate the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3] You need a system that promotes the formation of a highly reactive, monoligated palladium(0) species.[3][4]

    • Recommendation: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand.[4] Ligands like SPhos, XPhos, or RuPhos are excellent choices as they accelerate both oxidative addition and reductive elimination.[4][5][6] N-heterocyclic carbene (NHC) ligands with flexible steric bulk are also highly effective for coupling hindered aryl chlorides, even at room temperature.[7]

  • Re-evaluate the Base: The base is not just a simple activator for the boronic acid; its strength, solubility, and steric profile are crucial.

    • Recommendation: Use a moderately strong but non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) in these cases. They are more effective at activating the boronic acid for transmetalation without causing unwanted side reactions.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, this must be balanced against the risk of catalyst decomposition or substrate degradation.

    • Recommendation: Incrementally increase the temperature (e.g., from 80°C to 110°C) while carefully monitoring the reaction. Microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction to a high temperature, often improving yields for sluggish couplings.[8]

  • Consider Protecting the Carboxylic Acid: The free carboxylic acid can coordinate to the palladium center or react with the base, interfering with the catalytic cycle.[9]

    • Recommendation: Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. This removes the acidic proton and can sometimes reduce coordination-based inhibition.

Q2: I'm observing significant protodeboronation (homo-coupling) of my boronic acid coupling partner. What causes this and how can it be prevented?

A2: Protodeboronation is a major side reaction where the boronic acid reacts with trace water, replacing the boron group with a hydrogen atom.[10] This process is often catalyzed by the base and, paradoxically, can be accelerated by the very same palladium complexes with bulky phosphine ligands used to facilitate the desired cross-coupling.[10][11]

Causality & Prevention:

  • Cause: The presence of water and base is a primary driver.[10] Furthermore, if the reductive elimination step of the desired cross-coupling is slow due to steric hindrance, the transmetalated palladium intermediate has more time to participate in pathways that lead to protodeboronation.

  • Prevention Strategies:

    • Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, degassed solvents.

    • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable and less prone to protodeboronation than their corresponding boronic acids.

    • Minimize Reaction Time: Optimize the reaction so it proceeds as quickly as possible. A more active catalyst system (see Q1) that accelerates reductive elimination is key.

    • Careful Base Selection: Use the weakest base necessary to achieve the reaction, or consider a fluoride-based activation (e.g., using KF) which can sometimes suppress protodeboronation.

Q3: I want to perform an amide coupling with the propenoic acid moiety. Standard conditions with reagents like EDC/HOBt are inefficient. What should I try next?

A3: Standard amide coupling conditions often fail for sterically hindered or electron-deficient substrates.[12][13] The α,β-unsaturated nature of the propenoic acid can also lead to side reactions like Michael addition. The key is to use a more potent activating agent or a different activation strategy altogether.

Recommended Strategies:

  • Switch to Uronium/Phosphonium Reagents: These reagents are more powerful than carbodiimides.

    • HATU or HBTU: These are highly efficient coupling agents, especially for hindered systems.[14] They react with the carboxylic acid to form a highly reactive activated ester, which then rapidly couples with the amine.

  • Convert to an Acyl Halide: This is a classic but highly effective method for difficult couplings.

    • Acyl Fluorides: Acyl fluorides are more stable than acyl chlorides and are less prone to causing racemization.[12] They can be generated in situ using reagents like Cyanuric Fluoride or TFFH and often succeed where other methods fail.[8][13]

    • Acyl Chlorides: Treatment with oxalyl chloride or thionyl chloride will generate the highly reactive acyl chloride, which can then be coupled with the amine, often in the presence of a non-nucleophilic base.[15][16]

  • Use Boron-Based Catalysts: Boronic acid catalysts can facilitate direct dehydrative amidation, avoiding the need for stoichiometric activating agents.[17][18]

Visualizations & Data

Diagram 1: Troubleshooting a Failed Cross-Coupling Reaction

This workflow provides a logical path for diagnosing and solving common issues encountered during the coupling reaction.

G Start Reaction Failure (Low/No Yield) Q_Catalyst Is the Catalyst System Optimized for Steric Hindrance? Start->Q_Catalyst Sol_Catalyst ACTION: Switch to Bulky Ligands (e.g., SPhos, XPhos, NHC) Q_Catalyst->Sol_Catalyst No Q_Conditions Are Reaction Conditions (Base, Temp, Solvent) Optimal? Q_Catalyst->Q_Conditions Yes Sol_Catalyst->Q_Conditions Sol_Base ACTION: Use Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Q_Conditions->Sol_Base No (Base) Sol_Temp ACTION: Increase Temperature Incrementally or Use Microwave Q_Conditions->Sol_Temp No (Temp) Q_SideReaction Are Side Reactions (e.g., Protodeboronation) Occurring? Q_Conditions->Q_SideReaction Yes Sol_Base->Q_SideReaction Sol_Temp->Q_SideReaction Sol_SideReaction ACTION: Use Anhydrous Conditions Use Boronic Esters (Bpin) Q_SideReaction->Sol_SideReaction Yes Q_Substrate Is the Carboxylic Acid Interfering with the Reaction? Q_SideReaction->Q_Substrate No Sol_SideReaction->Q_Substrate Sol_Protect ACTION: Protect as Methyl/Ethyl Ester Before Coupling Q_Substrate->Sol_Protect Yes Success Improved Yield Q_Substrate->Success No Sol_Protect->Success G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans Slowed by steric hindrance PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim CRITICAL STEP Slowed by steric hindrance RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Thiophene-Cl) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 3-(5-Chlorothiophen-2-yl)-propenoic Acid Batch Production

Introduction & Mechanistic Overview The synthesis of 3-(5-chlorothiophen-2-yl)-propenoic acid—a critical intermediate for various active pharmaceutical ingredients (APIs) and anticoagulant derivatives—is typically achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of 3-(5-chlorothiophen-2-yl)-propenoic acid—a critical intermediate for various active pharmaceutical ingredients (APIs) and anticoagulant derivatives—is typically achieved via the Doebner modification of the [1]. This involves reacting 5-chlorothiophene-2-carboxaldehyde with malonic acid. While highly reliable at the bench scale, transitioning this exothermic, gas-evolving reaction to pilot or commercial batch scales introduces severe engineering and chemical challenges.

This technical guide provides field-validated troubleshooting strategies, a modernized pyridine-free scale-up protocol, and mechanistic insights to ensure batch-to-batch consistency, high isomeric purity, and safe operation.

Reaction Pathway & Workflow Visualization

ReactionPathway SM1 5-Chlorothiophene-2- carboxaldehyde Int Alkylidene Malonate Intermediate SM1->Int Knoevenagel Condensation SM2 Malonic Acid SM2->Int Knoevenagel Condensation Cat Catalyst (Morpholine) Solvent (Toluene) Cat->Int Catalysis Gas CO2 Gas Evolution (Decarboxylation) Int->Gas Byproduct Prod (2E)-3-(5-Chlorothiophen-2-yl) propenoic acid Int->Prod Heat (80-110°C)

Fig 1: Knoevenagel-Doebner condensation pathway for 3-(5-Chlorothiophen-2-yl)propenoic acid.

Troubleshooting & FAQs (Process Causality)

Q1: Why does the reactor experience severe pressure spikes and foaming during the heating phase? A1: Causality: The Doebner modification inherently involves the decarboxylation of the malonic acid intermediate, generating one stoichiometric equivalent of carbon dioxide (CO2) gas[1]. In large-scale batch reactors, rapid heating causes a sudden, massive release of CO2, overwhelming the condenser and venting systems. Solution: Implement a controlled, non-linear temperature ramp. Hold the reactor at 70°C to initiate gentle decarboxylation, then ramp at a maximum of 0.5°C/min to 90°C where the bulk of the gas evolution occurs. Ensure the overhead vent line is sized appropriately for the calculated gas volume.

Q2: During the acidic quench, the reaction mixture turns into an un-stirrable thick paste. How do we prevent this? A2: Causality: Traditional protocols utilize large volumes of pyridine as both the solvent and base[2]. Quenching with aqueous acid neutralizes the massive volume of pyridine, causing a sudden, highly exothermic formation of pyridinium salts alongside the rapid precipitation of the product. This creates a non-Newtonian slurry that stalls agitators and traps impurities. Solution: Transition to a pyridine-free system. Utilizing toluene as the solvent with a catalytic amount of morpholine (0.20 equiv) eliminates the massive salt crash[3]. The product can then be isolated via controlled cooling crystallization rather than an aggressive anti-solvent/acid quench.

Q3: In-process HPLC analysis shows a high level of the Z-isomer. How do we maximize the desired E-isomer? A3: Causality: The initial condensation yields a kinetic mixture of E and Z isomers[1]. Thermodynamic equilibration to the more stable E-isomer (trans) requires sustained thermal energy. Premature cooling or insufficient catalyst stalls this equilibration, locking the product in the Z-form. Solution: Extend the reflux period. Maintain the reaction at >100°C for at least 3-4 hours after CO2 evolution has ceased. The extended thermal input ensures complete isomerization to the desired (2E)-3-(5-chlorothiophen-2-yl)propenoic acid.

Q4: We are seeing incomplete conversion of the starting aldehyde. Adding more catalyst doesn't help. Why? A4: Causality: The Knoevenagel condensation produces water as a byproduct. In a closed reflux system, the accumulation of water shifts the chemical equilibrium backward, stalling the forward reaction regardless of catalyst concentration. Solution: Equip the reactor with a Dean-Stark trap. Continuously removing the water of condensation azeotropically drives the reaction to completion. This creates a self-validating system: the reaction is complete when the theoretical volume of water is visually confirmed in the trap.

Standardized Scale-Up Protocol (Pyridine-Free)

This self-validating methodology leverages a greener, highly scalable approach using a [3], eliminating toxic pyridine and preventing mechanical agitation failures.

Workflow Start Charge Reagents: Aldehyde + Malonic Acid Cat Add Catalyst/Solvent: Morpholine in Toluene Start->Cat Heat Controlled Heating (70°C to 110°C) Cat->Heat DeanStark Azeotropic Water Removal (Dean-Stark) Heat->DeanStark Remove H2O CO2 CO2 Venting (Decarboxylation) Heat->CO2 Vent Gas Isomer Thermal Equilibration (Z to E Isomer) Heat->Isomer Reflux 4h Cryst Controlled Cooling & Crystallization Isomer->Cryst Cool to 20°C

Fig 2: Optimized scale-up workflow for pyridine-free Knoevenagel-Doebner condensation.

Step-by-Step Methodology:
  • Reactor Preparation: Purge a glass-lined reactor with N2. Ensure the overhead condenser is equipped with a Dean-Stark trap and a wide-bore gas vent.

  • Reagent Charging: Charge Toluene (5.0 volumes relative to aldehyde weight). Add 5-chlorothiophene-2-carboxaldehyde (1.0 equiv) and Malonic Acid (1.1 equiv). Initiate moderate agitation (100-150 rpm).

  • Catalyst Addition: Slowly charge Morpholine (0.20 equiv) at 20-25°C. Note: A slight exotherm (~5°C) is normal.

  • Controlled Heating & Decarboxylation: Heat the jacket to bring the internal temperature to 70°C. Hold for 30 minutes to establish steady CO2 evolution. Ramp the temperature at 0.5°C/min to reflux (~110°C).

  • Azeotropic Distillation: Maintain reflux. Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 equiv) is collected and CO2 off-gassing ceases (typically 3-4 hours).

  • Thermal Equilibration: Continue refluxing for an additional 2 hours post-water collection to ensure complete thermodynamic conversion to the E-isomer.

  • Controlled Crystallization: Cool the reactor linearly from 110°C to 20°C over 4 hours. Causality: Slow cooling promotes the growth of large, easily filterable crystals and excludes trapped impurities.

  • Isolation: Filter the suspension. Wash the filter cake with cold toluene (1.0 vol) followed by purified water (2.0 vol) to remove residual malonic acid and morpholine salts.

  • Drying: Dry the product under vacuum at 50°C until constant weight is achieved.

Quantitative Data Summary

The following table summarizes the process improvements achieved by switching from the traditional pyridine route to the optimized toluene/morpholine route[3].

Process ParameterTraditional Route (Pyridine/Piperidine)Optimized Scale-Up (Toluene/Morpholine)Impact on Scale-Up
Solvent Volume 10 v/w (Pyridine)5 v/w (Toluene)50% increase in reactor throughput.
Catalyst Loading 1.0 - 5.0 equiv (Piperidine)0.20 equiv (Morpholine)Significant reduction in raw material costs.
Water Removal None (Trapped in solvent)Azeotropic (Dean-Stark)Drives conversion >99%; self-validating.
Agitation at Isolation Poor (Thick paste during acid quench)Excellent (Suspension via cooling)Prevents mechanical failure; improves purity.
Overall Yield 80 - 85%>95%Higher efficiency and reduced waste.

References

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(5-Chlorothiophen-2-yl)-propenoic acid vs 3-(thiophen-2-yl)acrylic acid reactivity comparison

An In-Depth Comparative Reactivity Guide: 3-(5-Chlorothiophen-2-yl)acrylic acid vs. 3-(Thiophen-2-yl)acrylic acid Executive Summary In the design of thiophene-based pharmaceuticals and functional materials, the α,β -unsa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Reactivity Guide: 3-(5-Chlorothiophen-2-yl)acrylic acid vs. 3-(Thiophen-2-yl)acrylic acid

Executive Summary

In the design of thiophene-based pharmaceuticals and functional materials, the α,β -unsaturated carboxylic acid motif serves as a critical synthetic scaffold [1]. The decision to utilize 3-(thiophen-2-yl)acrylic acid (CAS 15690-25-2) versus its halogenated counterpart, 3-(5-chlorothiophen-2-yl)acrylic acid (CAS 69193-39-1), fundamentally alters the synthetic trajectory of a project. While the former is prized for its susceptibility to electrophilic aromatic substitution (EAS) and standard Michael additions, the installation of a chlorine atom at the 5-position in the latter compound shifts the electronic landscape. This modification not only blocks the most reactive site on the thiophene ring but also provides a robust handle for transition-metal-catalyzed cross-coupling [2] and enhances the electrophilicity of the conjugated alkene.

This guide provides a mechanistic comparison of these two building blocks, supported by physicochemical data and self-validating experimental protocols designed for drug development professionals.

Electronic Landscape & Reactivity Divergence

The reactivity of thiophene-2-acrylic acid derivatives is governed by the interplay between the electron-rich thiophene core and the electron-withdrawing acrylic acid moiety.

The Non-Chlorinated Scaffold: In 3-(thiophen-2-yl)acrylic acid, the acrylic acid group at the 2-position exerts a deactivating, electron-withdrawing effect (-M, -I). Consequently, the π -electron density is heavily polarized. The 5-position remains the most nucleophilic site on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) such as halogenation, nitration, or formylation.

The 5-Chloro Modification: Introducing a chlorine atom at the 5-position introduces competing electronic effects. Chlorine is electronegative, exerting an inductive electron-withdrawing effect (-I) through the σ -bonds, while simultaneously donating electron density through resonance (+M) into the π -system.

  • EAS Blockade: The 5-position is sterically and chemically blocked. Any attempt at EAS is forced to the highly deactivated 3- or 4-positions, requiring exceptionally harsh conditions.

  • Enhanced Michael Acceptor: The -I effect of the chlorine atom is transmitted through the conjugated diene system, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This increases the electrophilicity of the β -carbon, accelerating conjugate additions (Michael additions) with nucleophiles like thiols or amines.

  • Cross-Coupling Handle: The C(sp2)-Cl bond transforms the molecule from a nucleophile (in the context of EAS) to an electrophile in the context of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) [2].

Reactivity Core Thiophene Acrylic Acids H_Analog 3-(Thiophen-2-yl)acrylic acid (5-H Analog) Core->H_Analog Cl_Analog 3-(5-Chlorothiophen-2-yl)acrylic acid (5-Cl Analog) Core->Cl_Analog EAS Electrophilic Aromatic Substitution (Occurs readily at C5) H_Analog->EAS CrossCoupling Pd-Catalyzed Cross-Coupling (Direct C-Cl activation at C5) Cl_Analog->CrossCoupling Michael Accelerated Michael Addition (Enhanced electrophilicity at β-carbon) Cl_Analog->Michael

Figure 1: Divergent reactivity pathways dictated by the 5-position substituent.

Comparative Data Matrix

To facilitate objective reagent selection, the quantitative and qualitative reactivity profiles of both compounds are summarized below. The pKa values reflect the inductive influence of the 5-chloro substituent on the distant carboxylic acid proton [3].

Property / Reactivity3-(Thiophen-2-yl)acrylic acid3-(5-Chlorothiophen-2-yl)acrylic acid
CAS Number 15690-25-269193-39-1
Predicted pKa ~4.34 [3]~4.20 (More acidic due to Cl -I effect)
EAS Susceptibility High (Directs to C5)Very Low (C5 blocked; C3/C4 deactivated)
Michael Addition Rate StandardAccelerated (Lower LUMO energy)
Cross-Coupling Requires C-H activationDirect via C-Cl oxidative addition[4]
Primary Synthetic Role Bioactive scaffold, polymerization [1]Bifunctional building block, triads [2]

Self-Validating Experimental Workflows

To demonstrate the practical application of the causality discussed above, the following protocols leverage the unique reactivity of the 5-chloro analog.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-(5-Chlorothiophen-2-yl)acrylic acid

Causality & Design: Chlorothiophenes are notoriously sluggish in oxidative addition compared to bromides. To overcome the high activation energy of the C(sp2)-Cl bond, this protocol utilizes SPhos , an electron-rich, sterically demanding Buchwald ligand that accelerates Pd(0) insertion and prevents catalyst deactivation [4].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 3-(5-chlorothiophen-2-yl)acrylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the phosphine ligand.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.

  • Self-Validating Workup: Cool to room temperature and dilute with water and diethyl ether. Crucial Step: Extract the basic aqueous layer with ether and discard the organic phase. Because the product is a carboxylic acid, it remains in the aqueous layer as a water-soluble potassium carboxylate salt, leaving behind neutral impurities (catalyst, phosphine oxides, unreacted boronic acid dimers).

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The pure cross-coupled product, 3-(5-phenylthiophen-2-yl)acrylic acid, will precipitate as a solid. Filter and dry under a vacuum.

  • Characterization: Confirm success via 1H NMR. The characteristic AB doublet system of the 5-chlorothiophene ring will disappear, replaced by a more complex multiplet integrating for the new phenyl ring protons.

Workflow Step1 1. Reaction Setup (Pd(OAc)2, SPhos, Base) Step2 2. Oxidative Addition (C-Cl Bond Cleavage) Step1->Step2 Step3 3. Transmetalation & Reductive Elimination Step2->Step3 Step4 4. Acidic Workup (pH 2 Precipitation) Step3->Step4 Step5 5. NMR Validation (Loss of AB thiophene system) Step4->Step5

Figure 2: Self-validating workflow for Pd-catalyzed cross-coupling of the 5-chloro analog.

Protocol B: Comparative Thia-Michael Addition

Causality & Design: To empirically validate the enhanced electrophilicity of the chlorinated analog, a thia-Michael addition is performed. The electron-withdrawing chlorine atom accelerates the nucleophilic attack of thiophenol at the β -carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(5-chlorothiophen-2-yl)acrylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Initiation: Add thiophenol (1.1 equiv) followed by a catalytic amount of triethylamine ( Et3​N , 0.1 equiv) to generate the highly nucleophilic thiolate anion.

  • Monitoring: Stir at room temperature. The reaction is monitored by TLC. The chlorinated analog will reach completion significantly faster than the non-chlorinated standard under identical conditions.

  • Validation: Evaporate the solvent and analyze the crude mixture via 1H NMR. The successful conjugate addition is confirmed by the complete disappearance of the distinct alkene doublets (typically found between 6.2 and 7.8 ppm) and the appearance of new aliphatic signals corresponding to the α and β protons of the newly formed saturated bond.

References

  • Chem960. (2E)-3-(thiophen-2-yl)prop-2-enoic acid.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chlorothiophene-2-glyoxylate.
  • Chemdad. 3-(2-THIENYL)ACRYLIC ACID.
  • PubMed Central (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Comparative

Comparative analysis of halogenated vs non-halogenated thiophene derivatives

Publish Comparison Guide: Halogenated vs. Non-Halogenated Thiophene Derivatives in Rational Drug Design Executive Summary Thiophene is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Halogenated vs. Non-Halogenated Thiophene Derivatives in Rational Drug Design

Executive Summary

Thiophene is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings to improve solubility and alter pharmacokinetic profiles. However, native (non-halogenated) thiophenes carry significant liabilities, primarily their susceptibility to cytochrome P450 (CYP450)-mediated bioactivation, which can lead to severe idiosyncratic toxicities[1][2]. The strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) onto the thiophene scaffold fundamentally alters its physicochemical and biological landscape.

As an Application Scientist, I have structured this guide to objectively compare the performance of halogenated versus non-halogenated thiophene derivatives, focusing on metabolic stability, target binding thermodynamics (specifically halogen bonding), and self-validating experimental workflows for preclinical evaluation.

Mechanistic Causality: The Dual Role of Halogenation

To understand why halogenated thiophenes often outperform their non-halogenated counterparts in late-stage drug development, we must examine the causality behind the molecular interactions:

1. Mitigation of CYP450-Mediated Toxicity Non-halogenated thiophenes are highly electron-rich. When processed by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2C9), the sulfur atom or the adjacent double bonds undergo rapid S-oxidation or epoxidation[1][2]. This generates highly reactive, electrophilic intermediates (thiophene S-oxides and epoxides) that covalently bind to cellular macromolecules, leading to hepatotoxicity and nephrotoxicity[1][2]. Halogenation, particularly at the 2- or 5-positions, introduces steric bulk and electron-withdrawing effects that deactivate the ring, effectively shielding the sulfur atom from oxidative attack and shunting metabolism toward safer clearance pathways[2][3].

2. Exploitation of Halogen Bonding (XB) While non-halogenated thiophenes rely on π−π stacking and weak hydrogen bond acceptance, halogenated derivatives unlock halogen bonding . This is a highly directional, non-covalent interaction driven by the " σ -hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom (especially Br and I)[4][5]. The σ -hole acts as a potent electrophile, forming strong interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in the target protein's backbone)[4][5].

CYP450_Metabolism NonHalo Non-Halogenated Thiophene CYP Hepatic CYP450 (e.g., 3A4, 2C9) NonHalo->CYP Halo Halogenated Thiophene Halo->CYP SOx S-Oxidation & Epoxidation CYP->SOx Electron-rich Ring Block Steric & Electronic Deactivation CYP->Block Halogen Shielding Tox Reactive Metabolites (Covalent Adducts) SOx->Tox Toxicity Risk Stable Metabolic Stability (Safe Clearance) Block->Stable Prolonged Half-life

Fig 1: CYP450-mediated metabolic pathways of non-halogenated vs halogenated thiophenes.

Quantitative Comparative Analysis

The following table synthesizes the structural and pharmacokinetic differences between the two classes, providing a framework for lead optimization.

ParameterNon-Halogenated ThiopheneHalogenated Thiophene (Cl, Br, I)Impact on Drug Design
Target Binding Mode π−π stacking, weak H-bond acceptor.Halogen bonding ( σ -hole), enhanced van der Waals.Halogenation yields highly directional, specific affinity, often overcoming resistance mutations[6].
Metabolic Stability Low to Moderate. High liability for CYP450 oxidation.High. Halogens block the 2/5 positions and withdraw electron density.Significantly longer plasma half-life; reduced intrinsic clearance ( CLint​ )[3].
Toxicity Profile High risk of idiosyncratic toxicity via reactive S-oxides[2].Low risk. Metabolism is diverted away from reactive intermediate formation.Wider therapeutic window and improved clinical safety profile.
Lipophilicity (logP) Baseline (approx. 1.81 for native thiophene).Increased (scales with halogen size: F < Cl < Br < I).Enhanced membrane permeability and blood-brain barrier (BBB) crossing.

Case Studies in Medicinal Chemistry

Case Study 1: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) In the development of thiophene-biphenyl-DAPY derivatives, researchers compared non-halogenated scaffolds with halogenated variants. The introduction of a 3'-chloro substitution induced a specific binding conformation and formed critical halogen-bonding interactions with adjacent residues in the RT enzyme[6]. This structural restriction drastically improved the antiviral activity against wild-type HIV-1 compared to the non-halogenated baseline[6].

Case Study 2: Neurodegenerative Disease Therapeutics (AChE Inhibitors) For Alzheimer's disease, thiophene chalcone derivatives were evaluated as dual-acting human monoamine oxidase B (hMAO-B) and cholinesterase (ChE) inhibitors[7][8]. Structure-activity relationship (SAR) analyses demonstrated that halogen substitution—specifically chlorine at the 5th position of the thiophene ring—was paramount for activity, yielding highly potent AChE and BChE inhibition compared to non-halogenated analogs[9].

Self-Validating Experimental Protocols

To objectively validate the transition from a non-halogenated to a halogenated thiophene lead, the following orthogonal assays must be executed. These protocols are designed to establish causality between structural modification and biological performance.

Protocol A: Quantifying Halogen Bonding via Isothermal Titration Calorimetry (ITC)

Purpose: To thermodynamically prove that the increased affinity of the halogenated thiophene is driven by enthalpy-favorable halogen bonding ( σ -hole interaction) rather than non-specific hydrophobic effects.

  • Preparation: Dialyze the purified target protein (e.g., AChE or HIV-1 RT) against a matching buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to prevent heat of dilution artifacts.

  • Ligand Solubilization: Dissolve the non-halogenated and halogenated thiophene ligands in the exact dialysis buffer to a concentration 10-20x higher than the protein concentration.

  • Titration: Load the protein (typically 10-50 μ M) into the ITC cell. Load the ligand into the syringe.

  • Injection Parameters: Perform 20-25 injections of 2 μ L ligand into the cell at 25°C, with 120-second spacing between injections to allow the baseline to equilibrate.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model.

    • Validation Check: A successful halogen bond will present as a significantly more exothermic ΔH (enthalpy) for the halogenated derivative compared to the non-halogenated counterpart, confirming the specific σ -hole/Lewis base interaction.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Liability)

Purpose: To assess whether halogenation successfully blocks the formation of rapidly clearing, toxic S-oxide/epoxide metabolites.

  • Incubation Mixture: Combine 1 μ M of the test compound (halogenated vs. non-halogenated thiophene) with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP450 activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Pharmacokinetic Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the intrinsic clearance ( CLint​ ).

    • Validation Check: The non-halogenated thiophene should exhibit a steep depletion curve (high CLint​ ), whereas the halogenated derivative should show a flattened curve, proving the steric/electronic blockade of the CYP450 active site.

References

  • Conformational restriction design of thiophene-biphenyl-DAPY HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed (NIH). Available at:[Link][6]

  • Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. PMC (NIH). Available at:[Link][4]

  • Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones. Ingenta Connect. Available at:[Link][7]

  • Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design - ACS Publications. Available at:[Link][5]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at:[Link][1]

  • Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones. Bentham Science Publishers. Available at:[Link][8]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. Available at:[Link][9]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at:[Link][2]

Sources

Validation

Validating the purity of 3-(5-Chlorothiophen-2-yl)-propenoic acid using quantitative NMR (qNMR)

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing robust purity validation frameworks using quantitative Nuclear Magnetic Resonance (qNMR). Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing robust purity validation frameworks using quantitative Nuclear Magnetic Resonance (qNMR).

Executive Summary

The accurate determination of chemical purity is a foundational requirement in pharmaceutical development and reference material characterization. For functionalized heterocycles like 3-(5-Chlorothiophen-2-yl)-propenoic acid —a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—relying solely on traditional secondary methods like High-Performance Liquid Chromatography (HPLC) or acid-base titration can introduce significant analytical bias.

This guide objectively compares qNMR against HPLC-UV and titration, demonstrating why qNMR, as a primary ratio method, offers superior metrological traceability. Supported by comparative experimental data and aligned with United States Pharmacopeia (USP) guidelines, we provide a comprehensive, self-validating protocol for qNMR implementation.

The Analytical Dilemma: Why Secondary Methods Fall Short

3-(5-Chlorothiophen-2-yl)-propenoic acid ( C7​H5​ClO2​S , MW: 188.63 g/mol ) presents unique analytical challenges due to its chromophoric thiophene ring, conjugated alkene, and acidic carboxyl group.

  • HPLC-UV (Area Percent Method): HPLC separates components and detects them via UV absorbance. However, it relies on the flawed assumption that all impurities share the same UV response factor (molar absorptivity) as the main analyte[1]. Aliphatic impurities or des-chloro by-products often have lower UV responses, leading HPLC to systematically overestimate purity[2]. Furthermore, HPLC requires a highly pure reference standard of the analyte itself for absolute quantification.

  • Acid-Base Titration: While highly precise, titration is non-specific. Trace acidic impurities from synthesis (e.g., residual hydrochloric acid or unreacted starting materials) will consume the basic titrant, artificially inflating the apparent mass fraction of the carboxylic acid, often resulting in impossible purities >100%.

The qNMR Advantage: Quantitative NMR is a primary analytical method. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[3]. By comparing the analyte's signal to a Certified Reference Material (CRM) internal standard, absolute purity is determined directly without needing an identical reference standard of the analyte[4].

Purity_Logic Root Purity Assessment Dilemma 3-(5-Chlorothiophen-2-yl)-propenoic acid HPLC HPLC-UV (Secondary Method) Root->HPLC Titration Acid-Base Titration (Non-Specific) Root->Titration qNMR qNMR (Primary Ratio Method) Root->qNMR HPLC_Err Overestimates Purity (Ignores low-UV impurities) HPLC->HPLC_Err Titration_Err Overestimates Purity (Skewed by trace HCl/acids) Titration->Titration_Err qNMR_Acc Absolute Molar Purity (Direct Nuclei Counting) qNMR->qNMR_Acc

Logical comparison of analytical methods for purity assessment and their inherent biases.

Comparative Experimental Data

To illustrate the methodological discrepancies, a single batch of synthesized 3-(5-Chlorothiophen-2-yl)-propenoic acid was analyzed using all three techniques.

Table 1: Quantitative Purity Comparison (n=3 replicates)

Analytical MethodPrinciple of QuantificationMeasured Purity (w/w %)Precision (RSD %)Reference Standard Required
qNMR (Internal Std) Direct molar ratio via nuclear spin counting98.4% ± 0.2% 0.20%Universal CRM (e.g., DMSO2)
HPLC-UV (254 nm) Chromatographic separation & UV absorbance99.7% ± 0.1% 0.10%Exact Analyte Standard
Titration (NaOH) Stoichiometric acid-base neutralization101.2% ± 0.4% 0.39%Standardized Titrant

Data Interpretation: The HPLC data suggests a highly pure compound (99.7%). However, qNMR reveals the true absolute purity is 98.4%. The 1.3% discrepancy is attributed to non-UV-absorbing aliphatic impurities invisible to the HPLC detector at 254 nm. The titration result (101.2%) fails entirely due to the presence of trace inorganic acids from the chlorination step, which consume titrant and falsely elevate the result.

qNMR Experimental Design & Causality

To ensure scientific integrity and compliance with USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy[5], the qNMR protocol must be designed as a self-validating system.

A. Internal Standard (IS) Selection

The IS must be a stable, non-reactive CRM with a known purity, and its NMR signals must not overlap with the analyte[6].

  • Analyte Signals: The alkene and thiophene protons of 3-(5-Chlorothiophen-2-yl)-propenoic acid resonate in the downfield region between 6.0 ppm and 8.0 ppm .

  • Selected IS: Dimethyl sulfone ( DMSO2​ ) . It provides a sharp, highly integrated 6-proton singlet at ~3.0 ppm in DMSO- d6​ , ensuring zero spectral overlap with the analyte.

B. The Causality of Relaxation Delay ( D1​ )

In routine qualitative NMR, rapid pulsing is used to save time. In qNMR, this is fatal. When a radiofrequency pulse flips the magnetization, the nuclei require time to relax back to the Z-axis (longitudinal relaxation time, T1​ ). If the delay between pulses ( D1​ ) is too short, protons with long T1​ times will be saturated, leading to artificially low integrals[6].

  • Rule: D1​ must be set to at least 5×T1(max)​ of the slowest relaxing proton in the mixture to ensure >99.3% magnetization recovery.

C. System Suitability Testing (SST)

Before accepting the data, the system must validate its own performance:

  • Line Width: The full width at half maximum (FWHM) of the DMSO2​ peak must be <1.5 Hz (ensures proper magnetic shimming).

  • Signal-to-Noise (S/N): The S/N ratio for the integrated peaks must be ≥250:1 to ensure integration precision[6].

Step-by-Step qNMR Methodology

Step 1: Gravimetric Sample Preparation

  • Using a calibrated microbalance (readability 0.01 mg), accurately weigh ~15.00 mg of 3-(5-Chlorothiophen-2-yl)-propenoic acid into a clean glass vial.

  • Accurately weigh ~5.00 mg of Dimethyl sulfone CRM (IS) into the same vial.

  • Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS).

  • Vortex thoroughly until complete dissolution is achieved. Transfer 600 µL to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune, match, and rigorously shim the magnet (Z1-Z4, X, Y) to achieve an optimal lock signal.

  • Run an inversion-recovery experiment to determine the maximum T1​ of the analyte and IS protons. (Assume T1(max)​=4 seconds).

  • Set acquisition parameters:

    • Pulse Angle: 90° (for maximum signal excitation).

    • Relaxation Delay ( D1​ ): 25 seconds ( >5×4 s).

    • Number of Scans (NS): 64 (to achieve S/N > 250).

    • Spectral Width: 20 ppm (to capture all signals and baseline).

Step 3: Data Processing & Integration

  • Apply a zero-filling factor (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform manual phase correction (zero and first order) to ensure perfect peak symmetry.

  • Apply a multipoint baseline correction.

  • Integrate the DMSO2​ singlet at 3.0 ppm ( Nstd​=6 protons).

  • Integrate a distinct, well-resolved analyte peak, such as the trans-alkene doublet at ~7.6 ppm ( Nx​=1 proton).

Step 4: Purity Calculation Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity %)

qNMR_Workflow A Weigh Analyte (3-(5-Chlorothiophen-2-yl)-propenoic acid) C Co-dissolution in DMSO-d6 (Ensure Homogeneity) A->C B Weigh Internal Standard (Dimethyl Sulfone CRM) B->C D Optimize Acquisition (90° Pulse, D1 > 5×T1) C->D E Data Processing (Phase & Baseline Correction) D->E F Signal Integration (Analyte vs. IS) E->F G Absolute Purity Calculation (Mass Fraction %) F->G

Workflow for qNMR purity validation using an internal standard.

Conclusion & Best Practices

When validating the purity of complex functionalized intermediates like 3-(5-Chlorothiophen-2-yl)-propenoic acid, relying solely on HPLC or titration creates a blind spot for non-chromophoric or acidic impurities.

qNMR eliminates these blind spots. By utilizing an internal standard like Dimethyl sulfone and strictly adhering to relaxation delay causality, qNMR provides an absolute, metrologically traceable purity value without the need for an identical reference standard[7].

For comprehensive pharmaceutical quality control, a hybrid approach is recommended: Use qNMR to establish the absolute mass fraction of the primary reference standard, and subsequently use HPLC (calibrated against the qNMR-validated standard) for routine, high-throughput batch release and trace impurity profiling[8].

Sources

Comparative

LC-MS/MS Fragmentation Dynamics: A Comparative Guide to 3-(5-Chlorothiophen-2-yl)-propenoic Acid and Halogenated Analogues

As drug development pipelines increasingly incorporate halogenated thiophene scaffolds for their enhanced metabolic stability and target affinity, accurately characterizing their mass spectrometric behavior is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate halogenated thiophene scaffolds for their enhanced metabolic stability and target affinity, accurately characterizing their mass spectrometric behavior is paramount. This guide provides an in-depth, objective comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of 3-(5-Chlorothiophen-2-yl)-propenoic acid against its unsubstituted and brominated alternatives.

Designed for analytical chemists and DMPK researchers, this document bypasses basic operating instructions to focus on the mechanistic causality behind ion dissociation, offering a self-validating framework for robust structural elucidation.

Mechanistic Rationale: Ionization and Dissociation Pathways

To optimize detection, we must first understand the gas-phase thermodynamics of the molecule. 3-(5-Chlorothiophen-2-yl)-propenoic acid (C₇H₅ClO₂S) consists of a thiophene ring, a vinylic linker, and a terminal carboxylic acid.

The Ionization Strategy

Electrospray Ionization in negative mode (ESI-) is the definitive choice for this class of compounds. The highly acidic propenoic acid moiety readily donates a proton, yielding a stable, even-electron carboxylate anion [M-H]⁻. While positive mode (ESI+) can force protonation on the thiophene sulfur, it results in poor ionization efficiency and erratic in-source fragmentation.

The Fragmentation Cascade (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, stepwise degradation:

  • Primary Neutral Loss (Decarboxylation): The lowest-energy dissociation pathway is the cleavage of the C-C bond adjacent to the carboxylate group, resulting in the expulsion of carbon dioxide (44 Da). This is a universal hallmark of cinnamic and acrylic acid derivatives [3].

  • Thiophene Ring Fragmentation (TRF) & Halogen Cleavage: Following decarboxylation, higher collision energies trigger the TRF process. For the 5-chloro derivative, this involves an intramolecular H/Cl atom transfer followed by the loss of HCl (36 Da) or the expulsion of a chlorine radical, alongside the cleavage of the thiophene ring itself (loss of C₂H₂, 26 Da) [1].

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 187 (³⁵Cl) / 189 (³⁷Cl) Isotope Ratio: 3:1 Fragment1 Primary Fragment [M-H-CO₂]⁻ m/z 143 (³⁵Cl) / 145 (³⁷Cl) Isotope Ratio: 3:1 Precursor->Fragment1 CID (10-15 eV) Loss of CO₂ (44 Da) Fragment2 Secondary Fragment[M-H-CO₂-HCl]⁻• m/z 107 Isotope Ratio: N/A Fragment1->Fragment2 CID (25-35 eV) Loss of HCl (36 Da) Fragment3 Secondary Fragment [M-H-CO₂-C₂H₂]⁻ m/z 117 (³⁵Cl) / 119 (³⁷Cl) Isotope Ratio: 3:1 Fragment1->Fragment3 CID (20-30 eV) Loss of C₂H₂ (26 Da)

Figure 1: ESI- MS/MS fragmentation pathway of 3-(5-Chlorothiophen-2-yl)-propenoic acid.

Comparative Performance Analysis

When developing Multiple Reaction Monitoring (MRM) methods for pharmacokinetics, the choice of the halogen substituent drastically impacts assay sensitivity and specificity. Below is an objective comparison of the 5-chloro target against its unsubstituted and 5-bromo analogues.

Quantitative Fragmentation Data
CompoundExact Mass [M-H]⁻Primary Fragment (Loss of CO₂)Secondary FragmentsDiagnostic Isotope RatioCID Stability Window
3-(Thiophen-2-yl)propenoic acid (Unsubstituted)153.0010m/z 109.0112m/z 83.00 (Loss of C₂H₂)None (Monoisotopic)Narrow (Over-fragments easily)
3-(5-Chlorothiophen-2-yl)-propenoic acid (Target)186.9619 (³⁵Cl)188.9590 (³⁷Cl)m/z 142.9721 (³⁵Cl)m/z 144.9691 (³⁷Cl)m/z 106.99 (Loss of HCl)m/z 116.95 (Loss of C₂H₂)3:1 (³⁵Cl : ³⁷Cl)Broad (Optimal for MRM)
3-(5-Bromothiophen-2-yl)-propenoic acid (Bromo Analogue)230.9114 (⁷⁹Br)232.9094 (⁸¹Br)m/z 186.9216 (⁷⁹Br)m/z 188.9196 (⁸¹Br)m/z 106.99 (Loss of HBr)1:1 (⁷⁹Br : ⁸¹Br)Moderate (Premature Br loss)
Analytical Insights & Causality
  • The Isotopic Tracer Advantage: The unsubstituted analogue lacks an isotopic signature, making it highly susceptible to matrix interference in complex biological samples. The 5-chloro derivative provides a distinct 3:1 (³⁵Cl:³⁷Cl) ratio. By monitoring both the 187 → 143 and 189 → 145 transitions, researchers can establish a self-verifying MRM ratio that virtually eliminates false positives.

  • Bond Dissociation Energy (BDE) Dynamics: Bromine is a superior leaving group compared to chlorine. In the 5-bromo analogue, the C-Br bond often cleaves prematurely during the initial decarboxylation step, diluting the ion current across multiple fragment pathways. The C-Cl bond in 3-(5-Chlorothiophen-2-yl)-propenoic acid possesses a higher BDE, ensuring that the [M-H-CO₂]⁻ intermediate remains intact over a broader collision energy range (15–25 eV). This makes the chloro-derivative significantly more sensitive and stable for quantitative assays.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following LC-MS/MS protocol is designed as a closed-loop, self-validating system. Every parameter is chosen with a specific mechanistic purpose.

Phase 1: System Suitability Testing (SST)
  • Causality: Before analyzing halogenated targets, the mass spectrometer's negative mode efficiency and collision cell gas pressure must be validated.

  • Action: Inject a 10 ng/mL standard of trans-cinnamic acid.

  • Validation Criteria: At a collision energy of 15 eV, the [M-H]⁻ precursor (m/z 147) must yield a base peak fragment of m/z 103 (loss of CO₂). If the precursor remains unbroken, increase collision gas pressure; if it fragments entirely to m/z 77 (loss of C₂H₂), reduce the collision energy.

Phase 2: Chromatographic Separation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality of Acidic Modifier in Negative Mode: It is a common misconception that basic mobile phases are required for ESI-. While basic pH encourages solution-phase deprotonation, 0.1% formic acid is deliberately used here to suppress secondary silanol interactions on the C18 stationary phase, ensuring sharp, symmetrical peaks [2]. The high capillary voltage (-2.5 kV) in the ESI source provides overwhelming energy to drive gas-phase deprotonation of the propenoic acid, rendering the acidic solution pH irrelevant to the final ionization efficiency.

Phase 3: MS/MS Acquisition & Isotope Verification
  • Action: Operate the triple quadrupole in MRM mode. Set the capillary voltage to -2.5 kV, desolvation temperature to 400°C, and cone voltage to 25 V.

  • The Self-Validation Check: For 3-(5-Chlorothiophen-2-yl)-propenoic acid, acquire data for both chlorine isotopes. Calculate the Area Under the Curve (AUC) for the 187 → 143 transition and the 189 → 145 transition.

  • Validation Criteria: The AUC ratio must strictly fall between 2.9:1 and 3.1:1 . Any deviation indicates isobaric matrix interference or detector saturation, instantly flagging the data point for review.

Workflow SST System Suitability (trans-Cinnamic Acid) Sample Sample Injection (0.1% FA in MeCN/H₂O) SST->Sample Pass (m/z 103) ESI ESI(-) Ionization Target: [M-H]⁻ Sample->ESI Elution CID CID Fragmentation (Energy Ramping) ESI->CID Precursor Selection Val Data Validation (Isotope Ratio Check) CID->Val MS/MS Spectra

Figure 2: Self-validating LC-MS/MS workflow for halogenated propenoic acids.

Conclusion

When comparing 3-(5-Chlorothiophen-2-yl)-propenoic acid to its structural alternatives, the 5-chloro substitution offers the optimal balance for mass spectrometric analysis. It resists the premature fragmentation seen in brominated analogues while providing a highly diagnostic 3:1 isotopic tracer that unsubstituted thiophenes lack. By leveraging the self-validating protocol outlined above, researchers can guarantee the integrity of their structural and quantitative data.

References

  • Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry (via PubMed).[Link] [1]

  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules (via PMC).[Link][2]

  • Quantification of flavan-3-ols and phenolic acids in milk-based food products by reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography A (via ResearchGate).[Link] [3]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(5-Chlorothiophen-2-yl)-propenoic acid

Operational and Safety Guide: Handling 3-(5-Chlorothiophen-2-yl)-propenoic Acid As drug development pipelines increasingly rely on halogenated thiophene derivatives for synthesizing active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 3-(5-Chlorothiophen-2-yl)-propenoic Acid

As drug development pipelines increasingly rely on halogenated thiophene derivatives for synthesizing active pharmaceutical ingredients (APIs)—such as anticoagulant analogs—the handling of critical intermediates like 3-(5-Chlorothiophen-2-yl)-propenoic acid (CAS: 69193-39-1) requires rigorous, scientifically grounded safety protocols[1]. Also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid, this compound presents specific occupational hazards dictated by its molecular structure[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the chemical causality behind the hazards, researchers can implement a self-validating framework for personal protective equipment (PPE) selection, operational handling, and waste disposal.

Hazard Assessment & Mechanistic Causality

Effective safety protocols are built on chemical causality. 3-(5-Chlorothiophen-2-yl)-propenoic acid is classified under several critical GHS hazard categories[2][3]. Understanding why these hazards exist is the first step in mitigating them:

  • Acute Toxicity (H302, H312, H332): The lipophilic nature of the chlorothiophene ring enhances dermal and mucosal penetration. This makes systemic absorption a significant risk if the fine powder is inhaled, ingested, or allowed to contact bare skin[3].

  • Skin and Eye Irritation (H315, H319): The propenoic acid moiety acts as a weak organic acid and a potential Michael acceptor. It can covalently interact with nucleophilic residues in epidermal proteins and the corneal epithelium, causing severe, rapid-onset irritation[2].

  • Respiratory Tract Irritation (H335): Supplied as a crystalline powder, aerosolized micro-particles can bypass primary respiratory defenses, reacting aggressively with the moist mucosa of the upper respiratory tract[2].

Data Presentation: PPE Selection Matrix

To neutralize these specific structural risks, the following quantitative and qualitative PPE standards must be strictly enforced.

Hazard CodePhysiological RiskRequired PPE StandardMechanistic Rationale
H312, H315 Dermal absorption, protein denaturationGloves: Nitrile (≥0.11 mm thickness, EN 374). Double gloving required.The 5-chloro substituent increases lipophilicity, allowing the molecule to permeate standard latex. Nitrile provides a superior barrier against halogenated organics.
H319 Corneal damageEyes: Snug-fitting safety goggles (EN 166) or full face shield.Standard safety glasses leave peripheral gaps. Goggles prevent aerosolized micro-dust from settling on the conjunctiva.
H332, H335 Mucosal irritation, systemic toxicityRespirator: N95/FFP3 particulate respirator, or handle exclusively in a Class II Fume Hood.The aerodynamic diameter of milled chemical powders allows deep inhalation. FFP3 filters block >99% of fine particulates.
General Contamination of personal clothingBody: Flame-retardant lab coat (100% cotton) with knit cuffs.Synthetic fabrics generate static electricity, attracting charged powder particles. Knit cuffs prevent wrist exposure.

Step-by-Step Operational Methodology

This self-validating protocol ensures that every physical action has a built-in verification step to prevent accidental exposure.

Phase 1: Pre-Operation Setup

  • Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Validation Step: Physically check the digital airflow monitor and ensure the sash is pulled down to the designated safety line before opening any containers.

  • Don PPE: Apply the 100% cotton lab coat, safety goggles, and the first pair of nitrile gloves. Apply the second pair of gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Dispensing and Weighing

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth.

    • Causality: Halogenated powders are highly prone to static cling, which causes erratic, dangerous dispersion when a plastic cap is removed.

  • Material Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 3-(5-Chlorothiophen-2-yl)-propenoic acid into a pre-tared, sealable glass vial.

  • Seal and Decontaminate: Cap the vial immediately after weighing.

    • Validation Step: Wipe the exterior of the sealed vial with a solvent-damped wipe (e.g., 70% isopropanol) to remove invisible micro-dust before removing the vial from the fume hood.

Phase 3: Spill Response and Disposal Plan In the event of a localized powder spill inside the fume hood, execute the following steps:

  • Containment: Do not sweep the dry powder. Dry sweeping aerosolizes the irritant, exacerbating inhalation risks (H335)[2].

  • Neutralization: Gently cover the spill with a damp absorbent pad (using water or a mild 5% sodium bicarbonate solution). This physically suppresses the dust and neutralizes the acidic propenoic moiety.

  • Collection: Use a disposable plastic scoop to transfer the wet slurry into a designated hazardous waste container.

  • Waste Segregation: Label the container strictly as "Halogenated Organic Solid Waste." Do not mix this waste with strong oxidizing agents or strong bases, as uncontrolled exothermic acid-base reactions may occur.

Operational Workflow Visualization

G Start Pre-Operation Setup (Verify PPE & Airflow) Weighing Dispensing & Weighing (Inside Fume Hood) Start->Weighing Transfer Material Transfer (Sealed Containers) Weighing->Transfer Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Response Protocol (Damp Absorb & Contain) Spill->Cleanup Yes Waste Waste Segregation (Halogenated Organics) Spill->Waste No Cleanup->Waste End Decontamination & PPE Removal Waste->End

Workflow for handling 3-(5-Chlorothiophen-2-yl)-propenoic acid and spill response.

References

  • National Center for Biotechnology Information. "(E)-3-(5-Chlorothiophen-2-YL)acrylic acid - PubChem Compound Summary for CID 13100450". PubChem. Available at: [Link]

  • NextSDS. "(2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • EOS Med Chem. "EOS Med Chem Chiral Synthesis 20201027-178". EOS Med Chem. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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